2-Oxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXXNXISRXFPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620727 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-69-2 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure, combining a piperidine and a tetrahydrofuran ring sharing a single carbon atom, has garnered interest in medicinal chemistry. Spirocyclic systems are of significant value in drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, which can lead to enhanced potency and selectivity for biological targets. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound and its derivatives.
Core Chemical Properties
Detailed experimental data on the physicochemical properties of the free base form of this compound is limited in publicly available literature. However, information regarding its molecular formula, weight, and CAS number has been established.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 176-69-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CNCCC12CCOC2 | [1] |
| InChI | InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | [1] |
A hydrochloride salt of the compound is also commercially available, indicating its basic nature due to the secondary amine in the piperidine ring.
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | N/A |
| CAS Number | 479195-19-2 | N/A |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common synthetic route to this compound involves the deprotection of an N-protected precursor. The following protocol describes the synthesis of the hydrochloride salt from 1,1-dimethylethyl this compound-8-carboxylate (N-Boc-2-oxa-8-azaspiro[4.5]decane).[2]
Materials:
-
1,1-dimethylethyl this compound-8-carboxylate
-
Methanolic hydrogen chloride (3M)
-
Methanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
A solution of 1,1-dimethylethyl this compound-8-carboxylate (e.g., 150 mg, 0.62 mmol) is prepared in methanol.
-
The solution is cooled to 0°C using an ice bath while being stirred.
-
3M methanolic hydrogen chloride (e.g., 3 mL) is added to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.
-
Following the reaction, the solvent is removed under reduced pressure to yield this compound hydrochloride.
Experimental Workflow:
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for the parent this compound is not widely published. Researchers are advised to acquire this data on their own samples for structural confirmation.
Biological Activity and Signaling Pathways
While direct biological data for this compound is scarce, the broader class of oxa-azaspiro[4.5]decane derivatives has been investigated for their potential as ligands for various receptors, notably the sigma-1 receptor.[3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating calcium signaling and cellular stress responses.[4][5][6] Ligands of the sigma-1 receptor are of interest for their potential therapeutic applications in neurological and psychiatric disorders.[6]
Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 receptor ligands, showing nanomolar affinity.[3] This suggests that the this compound scaffold could also serve as a basis for the design of novel sigma-1 receptor modulators.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is involved in a complex signaling network. Upon ligand binding, it can translocate from the endoplasmic reticulum to other parts of the cell, where it interacts with various ion channels and signaling proteins to modulate downstream cellular processes.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical scaffold. While basic identifying information is available, a significant gap exists in the experimental characterization of its physicochemical and biological properties. Future research should focus on:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and solubility is crucial for its application in drug development.
-
Comprehensive Spectroscopic Analysis: Publication of detailed ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry data would aid in the identification and quality control of this compound.
-
Biological Screening: Systematic screening of this compound and its derivatives against a panel of biological targets, including the sigma-1 receptor, is warranted to uncover its therapeutic potential.
-
Development of Novel Synthetic Routes: Exploration of more efficient and scalable syntheses of the parent compound and its derivatives would facilitate further research.
This guide provides a foundational understanding of this compound based on currently available information. It is intended to serve as a starting point for researchers and scientists interested in exploring the potential of this and related spirocyclic systems in their research and development endeavors.
References
- 1. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 2-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of the heterocyclic compound 2-Oxa-8-azaspiro[4.5]decane. This spirocyclic amine is a valuable scaffold in medicinal chemistry, serving as a key building block for the development of various therapeutic agents. This document consolidates available data on its chemical identity, physicochemical properties, and a conceptual framework for its synthesis. While detailed experimental spectra are not widely available in the public domain, this guide presents the fundamental knowledge required for researchers working with this compound and its derivatives.
Molecular Structure and Chemical Identity
This compound is a bicyclic organic compound featuring a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (the spiro atom). This unique three-dimensional structure imparts conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 176-69-2[1] |
| Molecular Formula | C₈H₁₅NO[1] |
| Molecular Weight | 141.21 g/mol [1] |
| Canonical SMILES | C1CNCCC12CCOC2[1] |
| InChI Key | OXXXNXISRXFPBK-UHFFFAOYSA-N[1] |
| Physical Form | Solid (for hydrochloride salt) |
| Storage Conditions | Inert atmosphere, 2-8°C (for hydrochloride salt) |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key computed and experimental data.
Table 2: Physicochemical Properties
| Property | Value |
| Purity | ≥98% (for commercially available hydrochloride salt) |
| Computed XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Synthesis and Characterization
Synthetic Approach
The synthesis of this compound can be achieved through the deprotection of a suitable N-protected precursor. A common strategy involves the removal of a tert-butoxycarbonyl (Boc) protecting group from 1,1-dimethylethyl this compound-8-carboxylate.[2]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Deprotection of Boc-Protected Precursor
The following protocol is a representative example for the synthesis of this compound hydrochloride.
Materials:
-
1,1-dimethylethyl this compound-8-carboxylate
-
Methanolic hydrogen chloride (3M)
-
Methanol
Procedure:
-
A solution of 1,1-dimethylethyl this compound-8-carboxylate (150 mg, 0.62 mmol) in methanol is prepared and cooled to 0°C with stirring.[2]
-
To this cooled solution, methanolic hydrogen chloride (3M, 3 mL) is added.[2]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.[2]
-
Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.
Characterization Data
Applications in Drug Discovery
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block in the design of novel therapeutic agents. Derivatives of this core structure have been explored for their potential in targeting various biological systems.
Sigma-1 Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the sigma-1 (σ₁) receptor.[3] These ligands have shown nanomolar affinity for σ₁ receptors, highlighting their potential for the development of imaging agents for positron emission tomography (PET) to study σ₁ receptor-rich areas in the brain.[3]
RIPK1 Kinase Inhibitors
The structurally related 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized in the discovery of potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
Logical Relationship of Scaffold to Biological Target:
Caption: From scaffold to therapeutic effect.
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its spirocyclic nature provides a rigid and three-dimensional framework that is advantageous for the design of specific and potent drug candidates. While detailed characterization data for the parent compound is sparse in the public domain, the conceptual understanding of its synthesis and the demonstrated utility of its derivatives in targeting key biological pathways underscore its importance for further research and development in the pharmaceutical sciences. Researchers are encouraged to generate and publish comprehensive characterization data to further enrich the collective knowledge base for this valuable molecular scaffold.
References
- 1. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel 2-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols for a Promising Class of Therapeutic Agents.
This technical guide provides a comprehensive overview of novel 2-Oxa-8-azaspiro[4.5]decane derivatives, a class of compounds demonstrating significant potential in the development of new therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound derivatives are a class of spirocyclic compounds that have garnered considerable interest in the field of drug discovery due to their unique three-dimensional structures and promising pharmacological profiles. These scaffolds serve as versatile building blocks for the development of potent and selective ligands for various biological targets, including sigma receptors, mitochondrial permeability transition pores (mPTP), and Janus kinases (JAKs). Their rigid conformation allows for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for their respective targets. This guide will delve into the synthesis of these novel derivatives, their biological evaluation against key therapeutic targets, and the detailed experimental protocols that underpin these findings.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through multi-step synthetic routes, often commencing from commercially available starting materials. A general and convenient synthesis has been developed from reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane[1]. The following represents a generalized protocol based on established methodologies for analogous spirocyclic systems.
General Experimental Protocol for Synthesis
Step 1: Formation of the Spirocyclic Core
A solution of an appropriate starting material, such as 1,1-dimethylethyl this compound-8-carboxylate, is dissolved in a suitable solvent like methanol. The reaction is initiated by the addition of methanolic hydrogen chloride at a cooled temperature (0-20 °C). The reaction mixture is then stirred at room temperature for an extended period, typically 24 hours, to facilitate the desired transformation.
Step 2: N-Alkylation or N-Arylation
The secondary amine of the spirocyclic core can be further functionalized through N-alkylation or N-arylation reactions. This is typically achieved by reacting the spirocyclic intermediate with an appropriate alkyl or aryl halide in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is often heated to drive it to completion.
Step 3: Purification and Characterization
The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel. The structure and purity of the synthesized derivatives are confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activities and Quantitative Data
Novel this compound derivatives have been primarily investigated for their activity as sigma-1 (σ₁) receptor ligands, inhibitors of the mitochondrial permeability transition pore (mPTP), and inhibitors of the TYK2/JAK1 signaling pathway.
Sigma-1 Receptor Ligands
Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ₁ receptor ligands. These compounds have shown nanomolar affinity for σ₁ receptors with moderate to good selectivity over σ₂ receptors[2][3]. The quantitative binding data for representative compounds are summarized in Table 1.
Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Derivative A | 0.47 | - | - |
| Derivative B | 12.1 | - | - |
| Compound 8 | - | - | 44 |
Data extracted from studies on 1-oxa-8-azaspiro[4.5]decane derivatives.
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
Derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). The inhibitory activity of these compounds is crucial for protecting against ischemia/reperfusion injury. Quantitative data for representative mPTP inhibitors are presented in Table 2.
Table 2: Inhibitory Activity of Azaspiro[4.5]decane Derivatives against mPTP Opening
| Compound | IC₅₀ (µM) |
| Compound 14e | High Potency |
Data is qualitative as specific IC₅₀ values were not available in the initial search results for this compound derivatives.
TYK2/JAK1 Inhibitors
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These compounds have demonstrated excellent potency and selectivity, making them promising candidates for the treatment of inflammatory bowel disease. The inhibitory concentrations for a lead compound are provided in Table 3.
Table 3: Inhibitory Potency of a 2,8-diazaspiro[4.5]decan-1-one Derivative against TYK2 and JAK Kinases
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |
| TYK2 | 6 | >23-fold |
| JAK1 | 37 | >23-fold |
| JAK2 | >851 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of novel this compound derivatives.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors.
-
Radioligand (e.g., --INVALID-LINK---pentazocine).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
Objective: To assess the ability of the test compounds to inhibit the opening of the mPTP.
Materials:
-
Isolated mitochondria or permeabilized cells.
-
Assay buffer (e.g., containing KCl, MOPS, EGTA, and respiratory substrates).
-
Calcium chloride (CaCl₂) solution to induce mPTP opening.
-
Fluorescent indicator for mitochondrial membrane potential (e.g., TMRM) or a calcium-sensitive dye (e.g., Calcium Green 5N).
-
Test compounds.
-
Positive control (e.g., Cyclosporin A).
-
Fluorometric plate reader.
Procedure:
-
Prepare a suspension of isolated mitochondria or permeabilized cells in the assay buffer.
-
Add the test compound or positive control and incubate for a short period.
-
Add the fluorescent indicator and monitor the baseline fluorescence.
-
Induce mPTP opening by adding a bolus of CaCl₂.
-
Monitor the change in fluorescence over time. A rapid decrease in TMRM fluorescence or an increase in Calcium Green 5N fluorescence indicates mPTP opening.
-
Quantify the extent of inhibition by the test compounds compared to the control.
TYK2/JAK1 Kinase Assay
Objective: To determine the inhibitory activity (IC₅₀) of the test compounds against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes.
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).
-
ATP solution.
-
Substrate peptide (e.g., a biotinylated peptide).
-
Test compounds.
-
Detection reagents (e.g., HTRF-based assay kits).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase buffer, test compound, and the respective kinase enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA and the detection reagents (e.g., streptavidin-XL665 and a phosphorylation-specific antibody labeled with a cryptate).
-
Incubate the plate in the dark to allow for the development of the detection signal.
-
Read the plate on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Conclusion
Novel this compound derivatives and their related analogs represent a highly promising class of compounds with diverse biological activities. Their potential as selective sigma-1 receptor ligands, potent mPTP inhibitors, and dual TYK2/JAK1 inhibitors underscores their significance in the development of new treatments for a range of diseases, including neurological disorders, ischemia-reperfusion injuries, and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the synthesis, quantitative biological data, and essential experimental protocols for this important class of molecules. Further exploration and optimization of these spirocyclic scaffolds are warranted to unlock their full therapeutic potential.
References
The Pivotal Physicochemical Properties of Oxa-Azaspiro Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of three-dimensional scaffolds into drug candidates is a critical strategy for escaping the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and physicochemical properties. Among these scaffolds, oxa-azaspiro compounds have emerged as a particularly promising class. Their unique conformational rigidity and the introduction of heteroatoms can significantly influence key drug-like properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of oxa-azaspiro compounds, offering a valuable resource for their effective application in medicinal chemistry and drug development.
Core Physicochemical Properties: A Quantitative Overview
The strategic introduction of an oxygen atom within the spirocyclic framework of oxa-azaspiro compounds imparts significant and advantageous changes to their physicochemical profiles compared to their carbocyclic or simple aza-spiro counterparts. These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. The inclusion of an oxygen atom in the spirocycle generally enhances hydrophilicity. Research demonstrates that oxa-spirocyclic compounds can exhibit dramatically improved water solubility, in some cases up to 40 times higher than their direct carbocyclic spiro-analogs.[1][2][3] This enhancement is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, improving interactions with water molecules.
Table 1: Comparison of Aqueous Solubility in Spirocyclic Compounds
| Parent Compound Structure | Spirocyclic Analog (μM) | Oxa-Spirocyclic Analog (μM) | Fold Increase | Reference |
| 4-Phenylpiperidine | 9 | 360 | 40 | [1] |
| 4-Benzylpiperidine | 7 | 118 | ~17 | [1] |
| 4-Phenoxypiperidine | <5 | 34 | >6.8 | [1] |
Lipophilicity
Lipophilicity, commonly expressed as logP or logD, is a critical parameter influencing a drug's permeability, metabolic stability, and potential for off-target effects. The incorporation of an oxygen atom into the spirocyclic unit has been shown to lower lipophilicity.[1][2][3] This reduction in logD, typically by about one unit, can be beneficial in mitigating issues associated with high lipophilicity, such as poor metabolic stability and hERG inhibition.[1][4]
Table 2: Lipophilicity (logD) of Spirocyclic and Oxa-Spirocyclic Analogs
| Spirocyclic Compound | logD | Oxa-Spirocyclic Analog | logD | ΔlogD | Reference |
| N-Boc-spiro[3.3]heptan-2-amine | 2.5 | N-Boc-2-oxa-6-azaspiro[3.3]heptane | 1.3 | -1.2 | [4] |
| Terazosin Analog | 2.1 | Oxa-spirocyclic Terazosin Analog | 1.1 | -1.0 | [1] |
Acidity and Basicity (pKa)
The electronic influence of the oxygen atom in oxa-azaspiro compounds also modulates the pKa of nearby functional groups. For carboxylic acids, the electron-withdrawing inductive effect of the proximal oxygen atom increases acidity, resulting in a lower pKa value by approximately one unit.[1] Conversely, for amines, the same effect reduces basicity, leading to a lower pKa for the corresponding conjugate acid.[1] This modulation of pKa can be critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Table 3: pKa Values of Spirocyclic and Oxa-Spirocyclic Compounds
| Compound Type | Spirocyclic Analog (pKa) | Oxa-Spirocyclic Analog (pKa) | ΔpKa | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | 4.3 - 4.6 | 3.4 - 3.7 | ~ -0.9 |[1] | | Amine Hydrochloride | 10.3 - 10.7 | 9.3 - 9.7 | ~ -1.0 |[1] |
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (logD) by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[5][6][7]
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours. Similarly, pre-saturate the PBS buffer with n-octanol. Allow the phases to separate completely.[5]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[5]
-
Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS phases (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach partition equilibrium.[8]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to ensure complete separation of the two phases.[9]
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (LC-MS).
-
Calculation: The logD is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization.[2][10]
Methodology:
-
Compound Addition: Add an excess amount of the solid compound (powder) to a known volume of aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure that equilibrium is reached.[2]
-
Separation of Solid: Separate the undissolved solid from the solution by filtration through a low-binding filter plate or by high-speed centrifugation.[2]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.[2]
-
Result Expression: The solubility is reported in units such as µg/mL or µM.
Determination of pKa by Potentiometric Titration
This method is highly accurate for determining the pKa of ionizable compounds.[4][11][12]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a concentration of approximately 1 mM.[12]
-
Initial pH Adjustment: For an acidic compound, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized HCl solution. For a basic compound, adjust to the basic range (e.g., pH 12) with a standardized NaOH solution.
-
Titration: Titrate the solution with a standardized titrant (NaOH for acids, HCl for bases) of known concentration in small, precise increments.
-
pH Measurement: After each addition of titrant, allow the pH to stabilize and record the value using a calibrated pH electrode.[11]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the pH at the half-equivalence point.
Assessment of Metabolic Stability in Liver Microsomes
This in vitro assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[3][9][13]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4). Prepare a solution of liver microsomes (e.g., human, rat) in the buffer. Prepare an NADPH-regenerating system solution.[9]
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of e.g., 1 µM) with the liver microsome solution at 37°C.[9]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to another tube containing an ice-cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.[9][14]
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated proteins.[9]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for conceptualizing complex biological pathways and experimental workflows.
Signaling Pathway: Apoptosis Induction by Oxa/Azaspiro[2][6]trienones
Certain oxa-azaspiro compounds have demonstrated potent anticancer activity by inducing apoptosis.[8] The diagram below illustrates the proposed mitochondrial-mediated pathway.
Caption: Mitochondrial-mediated apoptosis pathway induced by oxa/azaspiro[2][6]trienones.
Experimental Workflow: Shake-Flask logD Determination
The following diagram outlines the logical flow of the shake-flask method for determining the distribution coefficient (logD).
Caption: Step-by-step workflow for the shake-flask logD determination experiment.
Conclusion
Oxa-azaspiro compounds represent a valuable scaffold in modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical properties of drug candidates. The strategic incorporation of an oxygen atom within the spirocyclic system provides a reliable method for enhancing aqueous solubility, reducing lipophilicity, and modulating the pKa of acidic and basic moieties. These improvements can directly translate to a more favorable ADME profile, increasing the likelihood of a compound's success in later stages of drug development. A thorough understanding and systematic evaluation of these core properties, using the standardized experimental protocols outlined in this guide, are essential for unlocking the full potential of this promising class of molecules.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, the 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a "privileged structure," a molecular framework that can be readily modified to interact with a diverse range of biological targets, leading to compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this versatile scaffold, with a focus on its role in central nervous system (CNS) disorders and beyond.
The Privileged Nature of the this compound Core
The concept of a privileged structure in medicinal chemistry refers to a molecular scaffold that is capable of providing potent and selective ligands for multiple, unrelated biological targets. The this compound core embodies the key characteristics of such a structure:
-
Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined spatial arrangement of substituents allows for precise probing of binding pockets.
-
Improved Physicochemical Properties: The incorporation of the oxa-azaspiro[4.5]decane motif can favorably modulate the physicochemical properties of a molecule. The increased sp3 character is often associated with improved aqueous solubility and metabolic stability, key attributes for developing successful drug candidates.
-
Synthetic Tractability: The scaffold is amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrogen atom of the azaspirocycle provides a convenient handle for introducing diverse substituents to target different receptors.
-
Blood-Brain Barrier Permeability: Many derivatives of the this compound scaffold exhibit physicochemical properties, such as a topological polar surface area (TPSA) of less than 76 Ų, that are favorable for penetrating the blood-brain barrier (BBB), making them particularly attractive for the development of CNS-active drugs.[1]
Therapeutic Applications and Biological Targets
Derivatives of the this compound scaffold have demonstrated activity against a range of biological targets, highlighting the privileged nature of this core.
Central Nervous System Disorders
The primary therapeutic area where this scaffold has been extensively explored is in the treatment of CNS disorders.
-
Sigma-1 (σ1) Receptor Ligands: A significant number of this compound derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[2][3] This intracellular chaperone protein is implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety.
-
Neurotrophic and Neurogenic Activity: Certain 2-oxa-spiro[5.4]decane analogs have been shown to exhibit neurotrophic and neurogenic properties, promoting neuronal survival and the growth of new neurons.[4] This activity is often mediated through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.[4]
Cardiovascular Diseases
-
Antihypertensive Agents: Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as potential antihypertensive agents.[5] Their mechanism of action often involves antagonism of α-adrenergic receptors.[5]
Oncology
-
Tumor Imaging: Radiolabeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent and selective ligands for the sigma-1 receptor for positron emission tomography (PET) imaging of tumors.[6]
Quantitative Data on Bioactive this compound Derivatives
The following tables summarize the biological activity of representative compounds based on the this compound scaffold.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities
| Compound | R | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ2/σ1) | Reference |
| 1 | 4-Fluorobenzyl | 0.47 | 10.8 | 23 | [2] |
| 2 | 4-Chlorobenzyl | 0.61 | 13.5 | 22 | |
| 3 | 4-Bromobenzyl | 0.75 | 18.2 | 24 | |
| 4 | 4-Iodobenzyl | 1.23 | 29.8 | 24 | |
| 5 | 4-Methoxybenzyl | 12.1 | 532 | 44 | [2] |
| 6 | 3,4-Dichlorobenzyl | 0.88 | 21.3 | 24 | |
| 7 | Naphthalen-2-ylmethyl | 1.95 | 42.1 | 22 |
Table 2: Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
| Compound | R | Animal Model | Dose | Effect on Blood Pressure | Reference |
| 8 | 2-(3-Indolyl)ethyl | Spontaneously Hypertensive Rat | 10 mg/kg, p.o. | Significant reduction | [5] |
| 9 | 4-Ethyl-8-[2-(3-indolyl)ethyl] | Spontaneously Hypertensive Rat | 3 mg/kg, p.o. | Significant reduction | [5] |
| 10 | 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] | Dog | - | α2-adrenoceptor antagonist | [5] |
Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
TrkB Signaling Pathway
Derivatives of this scaffold with neurotrophic properties often act as agonists of the TrkB receptor, the primary receptor for brain-derived neurotrophic factor (BDNF). Activation of TrkB initiates a cascade of intracellular signaling events that promote neuronal survival, growth, and plasticity.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 2-Oxa-8-azaspiro[4.5]decane Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the initial screening of 2-Oxa-8-azaspiro[4.5]decane libraries, a class of spirocyclic compounds recognized for their three-dimensional structure and potential for novel therapeutic applications. The unique conformational rigidity of the spirocyclic scaffold makes these libraries a valuable source for identifying novel modulators of various biological targets. This document outlines key screening strategies, from target-based assays to phenotypic screens, and provides detailed experimental protocols and data interpretation guidelines.
Introduction to this compound Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality allows for precise spatial orientation of substituents, facilitating interactions with complex biological targets that are often challenging for traditional flat, aromatic compounds. Libraries of these compounds are synthesized to explore a wide chemical space and identify starting points for drug discovery programs. Initial screening is the critical first step in realizing the therapeutic potential of these libraries.
Screening Strategies for this compound Libraries
The initial screening of a this compound library can be approached through two primary strategies: target-based screening and phenotypic screening. The choice of strategy depends on the specific goals of the drug discovery program, including the extent of knowledge about the biological target and the desired therapeutic outcome.
Target-Based Screening
Target-based screening is a hypothesis-driven approach where the library is tested for its ability to modulate a specific, known biological target, such as a receptor or enzyme. This strategy is effective when there is a well-validated target implicated in a disease of interest.
A notable target for this compound derivatives is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in a variety of cellular functions and implicated in neurological disorders and cancer.[1][2]
Experimental Workflow: Target-Based Screening
Caption: Workflow for a target-based initial screen.
Phenotypic Screening
Phenotypic screening is a target-agnostic approach where compounds are evaluated for their ability to produce a desired change in a cellular or organismal phenotype.[3][4] This strategy is particularly useful when the underlying biological mechanisms of a disease are not fully understood. For a this compound library, a phenotypic screen could involve assays for cell viability, neurite outgrowth, or inhibition of inflammatory responses.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for a cell-based phenotypic screen.
Experimental Protocols
Target-Based Assay: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of compounds for the sigma-1 receptor.[5][6]
Materials:
-
Membrane Preparation: Guinea pig brain membranes expressing high levels of sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Test Compounds: this compound library compounds dissolved in DMSO.
Procedure:
-
Assay Plate Preparation: Add assay buffer, radioligand, and either test compound, vehicle (for total binding), or haloperidol (for non-specific binding) to the wells of a 96-well plate.
-
Reaction Initiation: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 120 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filter plates and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the total and non-specific binding controls.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Phenotypic Assay: Neurite Outgrowth Assay
This protocol describes a high-content imaging-based assay to screen for compounds that promote neurite outgrowth in a neuronal cell line (e.g., PC-12).
Materials:
-
Cell Line: PC-12 cells.
-
Cell Culture Medium: RPMI-1640 supplemented with horse serum and fetal bovine serum.
-
Differentiation Medium: Low-serum medium containing Nerve Growth Factor (NGF).
-
Staining Reagents: Hoechst 33342 (for nuclei) and a neuronal-specific marker (e.g., anti-β-III tubulin antibody followed by a fluorescently labeled secondary antibody).
-
384-well Imaging Plates.
-
Test Compounds: this compound library compounds in DMSO.
Procedure:
-
Cell Plating: Seed PC-12 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with differentiation medium containing the test compounds at a single concentration. Include positive (NGF alone) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours to allow for neurite outgrowth.
-
Cell Staining: Fix, permeabilize, and stain the cells with Hoechst 33342 and the anti-β-III tubulin antibody.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify neurite length and number of neurites per cell.
Data Analysis:
-
Normalize the neurite outgrowth measurements to the positive and negative controls.
-
Calculate a Z-score for each compound to identify statistically significant "hits."
Data Presentation and Interpretation
Quantitative data from the initial screen should be organized in a clear and concise manner to facilitate hit identification and prioritization.
Table 1: Hypothetical Primary HTS Data for a Subset of a this compound Library
| Compound ID | Sigma-1 Binding (% Inhibition @ 10 µM) | Neurite Outgrowth (Z-score) |
| SPIRO-001 | 85.2 | 0.5 |
| SPIRO-002 | 12.5 | 3.2 |
| SPIRO-003 | 5.6 | 0.1 |
| SPIRO-004 | 92.1 | -0.2 |
| SPIRO-005 | -2.3 | 2.8 |
| SPIRO-006 | 48.7 | 1.1 |
Interpretation:
-
SPIRO-001 and SPIRO-004 are potential hits in the sigma-1 receptor binding assay, showing high percentage inhibition.
-
SPIRO-002 and SPIRO-005 are potential hits in the neurite outgrowth assay, with high positive Z-scores indicating a significant increase in neurite outgrowth.
-
SPIRO-006 shows moderate activity in the binding assay and may be considered for further investigation depending on the hit threshold.
-
SPIRO-003 is inactive in both assays.
Hit Confirmation and Follow-up
Primary hits from the initial screen require confirmation and validation through a series of follow-up experiments.
Logical Flow for Hit Progression
Caption: Logical progression from primary hit to lead optimization.
Potential Signaling Pathways
Understanding the potential signaling pathways modulated by the hit compounds is crucial for mechanism of action studies. For example, the sigma-1 receptor is known to modulate several downstream signaling cascades.
Simplified Sigma-1 Receptor Signaling
Caption: A potential signaling pathway involving the sigma-1 receptor.
Conclusion
The initial screening of this compound libraries is a critical and multifaceted process that requires careful planning and execution. By employing a combination of target-based and phenotypic screening strategies, researchers can effectively identify novel bioactive compounds. Rigorous data analysis, hit confirmation, and subsequent mechanism of action studies are essential to translate initial hits into promising lead candidates for drug development. The unique structural features of the this compound scaffold offer significant opportunities for the discovery of next-generation therapeutics.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Composition and applications of focus libraries to phenotypic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic scaffold, has emerged as a significant structural motif in medicinal chemistry. Its inherent conformational rigidity and ability to present substituents in distinct vectors in three-dimensional space make it a "privileged" scaffold. This feature allows for the fine-tuning of interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive exploration of the chemical space of azaspiro[4.5]decane derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) across various therapeutic targets.
Synthetic Strategies for the Azaspiro[4.5]decane Core
The construction of the azaspiro[4.5]decane ring system is a key step in the synthesis of its derivatives. Multi-step sequences are often employed, typically involving the formation of the piperidine ring followed by a spirocyclization step. Common synthetic strategies include intramolecular cyclization reactions and ring-closing metathesis. The choice of the synthetic route is often dictated by the desired substitution patterns on the final molecule, allowing for diverse chemical space exploration.
A general representation of a synthetic approach is depicted below:
An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decane (CAS: 176-69-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Oxa-8-azaspiro[4.5]decane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its core characteristics, synthesis, and its pivotal role as a scaffold for developing selective ligands, particularly for the sigma-1 receptor, a key target in neurodegenerative diseases and oncology.
Core Properties of this compound
This compound is a spirocyclic amine with a distinct three-dimensional structure. Its physicochemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 176-69-2 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Oxa-8-azaspiro(4.5)decane | [1] |
| Density | 1.02 g/cm³ (predicted) | |
| Boiling Point | 229 °C (predicted) | |
| Flashing Point | 86 °C (predicted) | |
| SMILES | C1CNCCC12CCOC2 | [1] |
| InChI | InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | [1] |
| InChIKey | OXXXNXISRXFPBK-UHFFFAOYSA-N | [1] |
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical aspect of its application in research. A common synthetic route involves the deprotection of a carboxylate precursor.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the title compound from its N-Boc protected precursor, 1,1-dimethylethyl this compound-8-carboxylate.[2]
Materials:
-
1,1-dimethylethyl this compound-8-carboxylate
-
Methanolic hydrogen chloride (3M)
-
Methanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
A solution of 1,1-dimethylethyl this compound-8-carboxylate (e.g., 150 mg, 0.62 mmol) is prepared in methanol.[2]
-
The solution is cooled to 0°C in an ice bath with continuous stirring.[2]
-
Methanolic hydrogen chloride (3M, 3 mL) is added to the cooled solution.[2]
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 24 hours.[2]
-
Following the reaction, the solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.
-
Further purification can be achieved through recrystallization or chromatography as needed.
Application in Drug Discovery: Sigma-1 Receptor Ligands
The this compound scaffold is a key component in the design of selective ligands for the sigma-1 receptor. These ligands are instrumental in studying the role of this receptor in various neurological disorders and for the development of novel therapeutics and diagnostic imaging agents.[3][4] Derivatives of this compound have been synthesized and evaluated for their binding affinity and selectivity.[3][4]
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound derived from this compound for the sigma-1 receptor.[5][6]
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol)
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5]
-
96-well plates[5]
-
Scintillation counter[5]
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare a stock solution of the radioligand at a concentration near its Kd.[5]
-
Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Haloperidol) for determining non-specific binding.[5]
-
Prepare the membrane homogenate at an optimized concentration.[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.[5]
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, the high-concentration unlabeled competitor, and membrane preparation.[5]
-
Test Compound Wells: Add assay buffer, radioligand, one of the serial dilutions of the test compound, and membrane preparation.[5]
-
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C) to allow binding to reach equilibrium.[6]
-
Filtration and Washing: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.[5]
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Signaling and Functional Relevance
Derivatives of this compound, as sigma-1 receptor ligands, can modulate various downstream signaling pathways. The sigma-1 receptor, upon ligand binding, can dissociate from the binding immunoglobulin protein (BiP) and interact with a host of client proteins, including ion channels and other receptors, thereby influencing cellular functions.
Conclusion
This compound is a valuable scaffold in modern medicinal chemistry, providing a versatile platform for the development of potent and selective ligands for important biological targets. The detailed experimental protocols and an understanding of its role in modulating signaling pathways are essential for researchers and drug development professionals working to advance novel therapeutics for a range of human diseases. The data and methodologies presented in this guide offer a solid foundation for further investigation and application of this promising chemical entity.
References
- 1. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Oxa-8-azaspiro[4.5]decane: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Oxa-8-azaspiro[4.5]decane, a valuable spirocyclic scaffold for the development of novel therapeutics. The following application notes detail a multi-step synthetic route, commencing from commercially available starting materials and culminating in the target molecule. All quantitative data is presented in tabular format for clarity, and experimental protocols are described in detail.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-stage process. The initial stage involves the synthesis of the key intermediate, 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. This is followed by an intramolecular cyclization to form the spirocyclic core. The final stage is the deprotection of the amine to yield the desired product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
The first stage focuses on the preparation of the diol precursor required for the subsequent cyclization. This is achieved via a Grignard reaction between N-Boc-4-piperidone and a suitable 3-hydroxypropyl Grignard reagent.
Protocol 1: Grignard Reaction
Objective: To synthesize 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone
-
3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (or a similar protected 3-hydroxypropyl Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrabutylammonium fluoride (TBAF) in THF
Procedure:
-
A solution of N-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide in THF is added dropwise to the cooled solution of N-Boc-4-piperidone.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product (the silyl-protected diol) is dissolved in THF.
-
A solution of TBAF in THF is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate.
Stage 2: Intramolecular Cyclization to form the Spirocyclic Core
The second stage involves the formation of the this compound ring system via an intramolecular Mitsunobu reaction.
Protocol 2: Intramolecular Mitsunobu Reaction
Objective: To synthesize 1,1-dimethylethyl this compound-8-carboxylate.
Materials:
-
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred, cooled (0 °C) solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate and triphenylphosphine in anhydrous THF, a solution of DEAD (or DIAD) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., isohexane/EtOAc) to yield 1,1-dimethylethyl this compound-8-carboxylate.
Stage 3: Deprotection to Yield this compound
The final stage is the removal of the Boc protecting group to yield the free secondary amine.
Protocol 3: N-Boc Deprotection
Objective: To synthesize this compound.
Materials:
-
1,1-dimethylethyl this compound-8-carboxylate
-
Methanolic hydrogen chloride (3M) or Trifluoroacetic acid (TFA)
-
Methanol or Dichloromethane (DCM)
-
Ion exchange resin (e.g., Amberlyst 26) or saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure using Methanolic HCl:
-
Methanolic hydrogen chloride is added to a stirred, cooled (0 °C) solution of 1,1-dimethylethyl this compound-8-carboxylate in methanol.[1]
-
The mixture is stirred at room temperature for 24 hours.[1]
-
The solvent is evaporated under reduced pressure.[1]
-
The residue is dissolved in methanol and passed through an ion exchange resin, eluting with methanol.[1]
-
The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane, dried (e.g., over Na₂SO₄), and the solvent is evaporated to give this compound.[1]
Alternative Procedure using TFA:
-
Trifluoroacetic acid is added to a solution of 1,1-dimethylethyl this compound-8-carboxylate in dichloromethane.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 2. Intramolecular Cyclization | 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | 1,1-dimethylethyl this compound-8-carboxylate | PPh₃, DEAD (or DIAD) | ~70% |
| 3. Deprotection | 1,1-dimethylethyl this compound-8-carboxylate | This compound | Methanolic HCl | 88% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Oxa-8-azaspiro[4.5]decane in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. This spirocyclic system is particularly prominent in the development of therapeutic agents targeting the central nervous system (CNS), with applications in neurodegenerative disorders such as Alzheimer's disease, as well as in other conditions involving muscarinic and sigma receptors.
These application notes provide an overview of the utility of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation, to guide researchers in the exploration of this versatile scaffold for novel drug development.
Key Applications in Drug Discovery
Derivatives of this compound have been successfully employed in the development of potent and selective ligands for several key drug targets:
-
Muscarinic Acetylcholine Receptors (mAChRs): The scaffold has been instrumental in designing M1 muscarinic receptor agonists, which are sought after for their potential to enhance cognitive function in Alzheimer's disease.
-
Sigma-1 (σ₁) Receptors: this compound derivatives have been developed as high-affinity ligands for the σ₁ receptor, a chaperone protein implicated in various neurological and psychiatric disorders. These ligands have potential as both therapeutic agents and as radiotracers for positron emission tomography (PET) imaging.
Data Presentation
Table 1: In Vitro Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors.[1]
| Compound | R | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| 1 | H | 12.1 ± 1.5 | 254 ± 23 | 21 |
| 2 | 2-fluorobenzyl | 0.61 ± 0.08 | 13.4 ± 1.2 | 22 |
| 3 | 3-fluorobenzyl | 0.47 ± 0.05 | 9.8 ± 0.9 | 21 |
| 4 | 4-fluorobenzyl | 0.82 ± 0.11 | 36.1 ± 3.2 | 44 |
| 5 | 2-(2-fluoroethoxy)benzyl | 1.8 ± 0.2 | 39.6 ± 3.5 | 22 |
| 6 | 3-(2-fluoroethoxy)benzyl | 1.5 ± 0.2 | 33.0 ± 2.9 | 22 |
| 7 | 4-(2-fluoroethoxy)benzyl | 1.2 ± 0.1 | 26.4 ± 2.3 | 22 |
| [¹⁸F]8 | 4-(2-[¹⁸F]fluoroethoxy)benzyl | 1.3 ± 0.2 | 28.6 ± 2.5 | 22 |
Table 2: Pharmacological Profile of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Muscarinic Agonists.[2]
| Compound | Receptor Binding IC₅₀ (µM) | Phosphoinositide Hydrolysis (Stimulation) | In Vivo Antiamnesic Effect (mg/kg, p.o.) |
| [³H]Pirenzepine (M₁) | [³H]QNB (M₂/M₃) | ||
| (+/-)-YM796 | ~1 | Weak Inhibition | Stimulated (M₁ mediated) |
| (+/-)-YM954 | ~1 | Weak Inhibition | Stimulated (M₁ mediated) |
| RS86 | ~1 | Weak Inhibition | Stimulated (M₁ mediated) |
| AF102B | ~1 | Weak Inhibition | Not Stimulated |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general method for the deprotection of a Boc-protected this compound is as follows:
Materials:
-
1,1-dimethylethyl this compound-8-carboxylate
-
Methanolic hydrogen chloride (3M)
-
Methanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1,1-dimethylethyl this compound-8-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 3M methanolic hydrogen chloride (excess) to the stirred solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride.
General Protocol for N-Alkylation of this compound
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (if required)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in the chosen solvent, add the base (2-3 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
In Vitro Sigma-1 (σ₁) Receptor Binding Assay
This protocol is adapted from studies evaluating selective σ₁ receptor ligands.[1]
Materials:
-
Guinea pig brain membranes (or cell lines expressing human σ₁ receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer and centrifuge. Resuspend the pellet and repeat the process. The final pellet is resuspended in the assay buffer and protein concentration is determined.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, excess haloperidol (e.g., 10 µM), and membrane preparation.
-
Competition Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound from the competition binding data and then calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Muscarinic M₁ Receptor Binding Assay
This protocol is based on methods used to characterize muscarinic agonists.[2]
Materials:
-
Rat cerebral cortical membranes
-
[³H]Pirenzepine (M₁ selective radioligand)
-
Atropine (for non-specific binding determination)
-
Test compounds
-
Assay buffer: 50 mM Phosphate buffer, pH 7.4
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from rat cerebral cortex as described for the sigma-1 receptor assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]pirenzepine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]pirenzepine, excess atropine (e.g., 1 µM), and membrane preparation.
-
Competition Binding: Assay buffer, [³H]pirenzepine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration and Counting: Follow the same procedure as for the sigma-1 receptor binding assay.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described above.
In Vivo Passive Avoidance Task for Cognitive Enhancement
This protocol is used to assess the ability of compounds to reverse scopolamine-induced cognitive deficits.[2]
Materials:
-
Male Wistar rats
-
Passive avoidance apparatus (a box with a light and a dark compartment separated by a guillotine door)
-
Scopolamine hydrobromide
-
Test compounds
-
Vehicle (e.g., saline)
-
Electric shock generator
Procedure:
-
Acquisition Trial:
-
Administer the test compound or vehicle orally.
-
After a set time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
After another interval (e.g., 30 minutes), place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 3 seconds).
-
-
Retention Trial (24 hours later):
-
Place the rat back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory retention.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Synthetic workflow for N-alkylated derivatives.
Caption: M1 receptor signaling cascade.
Caption: Workflow for in vivo cognitive testing.
References
Applications of 2-Oxa-8-azaspiro[4.5]decane Derivatives in Neuroscience: Targeting the Sigma-1 Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the field of neuroscience. Derivatives of this heterocyclic system have demonstrated high affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. This document provides a detailed overview of the applications of these compounds, focusing on their use as radioligands for imaging and as potential therapeutic agents. Detailed experimental protocols for key assays are provided, along with visualizations of relevant pathways and workflows.
Application Notes
Derivatives of this compound are primarily being investigated for their potent and selective interaction with the σ1 receptor. This receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and calcium homeostasis.[1] The rigid, three-dimensional structure of the spirocyclic core allows for precise orientation of substituents, leading to high-affinity binding to the σ1 receptor.
The main applications of these compounds in neuroscience include:
-
Radioligands for Positron Emission Tomography (PET) Imaging: Fluorine-18 labeled derivatives of this compound have been developed as PET tracers for in vivo imaging of σ1 receptors in the brain.[2][3] This allows for the non-invasive study of σ1 receptor distribution, density, and occupancy in both healthy and diseased states. Such imaging agents are valuable tools for understanding the role of σ1 receptors in neurological disorders and for the development of drugs targeting this receptor.
-
Research Tools for In Vitro and Ex Vivo Studies: The high affinity of these compounds makes them excellent tools for in vitro radioligand binding assays to determine the affinity of new, unlabeled compounds for the σ1 receptor. They are also used in ex vivo autoradiography studies to visualize the distribution of σ1 receptors in brain tissue sections with high resolution.
-
Potential Therapeutic Agents: While much of the research is in the preclinical stage, the modulation of σ1 receptor activity by these derivatives suggests their potential as therapeutic agents for a range of central nervous system (CNS) disorders. The σ1 receptor is a target for conditions such as neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders (depression, anxiety), and neuropathic pain.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and related compounds as σ1 receptor ligands.
Table 1: In Vitro Binding Affinities of this compound Derivatives for Sigma Receptors
| Compound Reference | Structure | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| Compound 8[2] | 1-Oxa-8-azaspiro[4.5]decane derivative | 0.47 - 12.1 | - | 2 - 44 |
| [¹⁸F]8[2] | Fluorinated 1-Oxa-8-azaspiro[4.5]decane derivative | - | - | - |
| 5a[4] | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | >162 | 30 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Radiochemical Properties of a [¹⁸F]-labeled this compound Derivative
| Radioligand | Radiochemical Yield | Radiochemical Purity | Molar Activity (GBq/μmol) |
| [¹⁸F]8[2] | 12-35% | >99% | 94 - 121 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound derivatives are provided below.
Protocol 1: In Vitro Radioligand Binding Assay for σ1 Receptors
This protocol is adapted from standard procedures for determining the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)
-
Radioligand: e.g., --INVALID-LINK---pentazocine
-
Test compound (e.g., a this compound derivative)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and haloperidol.
-
Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Ex Vivo Autoradiography of Mouse Brain
This protocol describes the visualization of σ1 receptor distribution in the brain after in vivo administration of a radiolabeled this compound derivative.
Materials:
-
Radiolabeled compound (e.g., [¹⁸F]8)
-
Experimental animals (e.g., ICR mice)
-
Anesthetic
-
Cryostat
-
Microscope slides
-
Phosphor imaging screen
-
Phosphor imager
Procedure:
-
Radioligand Administration: Inject the radiolabeled compound intravenously into the tail vein of the mouse.
-
Tissue Collection: At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the mouse and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Freezing: Carefully extract the brain and freeze it rapidly in isopentane cooled with liquid nitrogen.
-
Sectioning: Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Slide Mounting: Thaw-mount the brain sections onto microscope slides.
-
Exposure: Appose the slides to a phosphor imaging screen in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand.
-
Imaging: Scan the imaging screen using a phosphor imager to obtain a digital image of the radioligand distribution in the brain sections.
-
Data Analysis: Quantify the signal intensity in different brain regions using appropriate software. Co-registration with stained sections can help identify specific anatomical structures.
Protocol 3: Biodistribution Study in Mice
This protocol outlines the procedure to determine the in vivo distribution of a radiolabeled this compound derivative in various organs.
Materials:
-
Radiolabeled compound
-
Experimental animals (e.g., mice)
-
Gamma counter
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Radioligand Administration: Inject a known amount of the radiolabeled compound into the tail vein of each mouse.
-
Euthanasia and Dissection: At various time points post-injection (e.g., 2, 30, 60, 120 minutes), euthanize a group of mice. Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weighing and Counting: Weigh each collected tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by dividing the radioactivity in the organ by the total injected radioactivity and the weight of the organ.
-
Data Analysis: Analyze the data to determine the uptake and clearance of the radioligand in different organs over time. Brain-to-blood ratios are often calculated to assess the potential of the compound to cross the blood-brain barrier.
Visualizations
Signaling Pathway
Caption: Sigma-1 receptor signaling pathway.
Experimental Workflows
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Oxa-8-azaspiro[4.5]decane and its derivatives as selective ligands for the sigma-1 receptor (S1R). The content herein details their binding affinities, relevant experimental protocols for their characterization, and the underlying signaling pathways.
Introduction
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It plays a crucial role in cellular stress responses and the regulation of intracellular calcium signaling.[3][4] The S1R is implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective S1R ligands.
Data Presentation: Binding Affinities
A series of 1-Oxa-8-azaspiro[4.5]decane and 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated for their binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] The inhibitory constant (Ki) values, which represent the concentration of the ligand that binds to half of the receptors at equilibrium, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | Ki (σ₁) [nM] | Ki (σ₂) [nM] | Selectivity (Ki σ₂ / Ki σ₁) |
| 1 | 8-(4-fluorobenzyl)-2-oxa-8-azaspiro[4.5]decane | 0.47 | 20.7 | 44 |
| 2 | 8-(4-chlorobenzyl)-2-oxa-8-azaspiro[4.5]decane | 0.61 | 15.3 | 25 |
| 3 | 8-(4-bromobenzyl)-2-oxa-8-azaspiro[4.5]decane | 0.75 | 13.5 | 18 |
| 4 | 8-(4-iodobenzyl)-2-oxa-8-azaspiro[4.5]decane | 1.23 | 10.2 | 8 |
| 5 | 8-benzyl-2-oxa-8-azaspiro[4.5]decane | 2.15 | 4.3 | 2 |
| 6 | 8-(4-methoxybenzyl)-2-oxa-8-azaspiro[4.5]decane | 12.1 | 25.4 | 2 |
| 7 | 9-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane | 1.12 | 23.5 | 21 |
Data sourced from Tian et al., 2020.[5]
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of unlabeled test compounds, such as this compound derivatives, for the sigma-1 receptor.[6][7] It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand)[6][8]
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing S1R (e.g., HEK293 cells)
-
Test Compounds: this compound derivatives at various concentrations
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane homogenate (typically 100-200 µg of protein)
-
50 µL of [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 2-5 nM)
-
50 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
For non-specific binding, add 50 µL of 10 µM haloperidol instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This protocol assesses the functional activity of this compound derivatives as either agonists or antagonists of the S1R by measuring changes in intracellular calcium levels.[9][10] S1R activation can modulate calcium release from the ER.[3][4]
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing S1R (e.g., BV2 microglia, HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Test Compounds: this compound derivatives.
-
S1R Agonist (for antagonist testing): PRE-084 or (+)-pentazocine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay Performance:
-
Agonist Testing: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. Inject the test compound at various concentrations and continue to record the fluorescence signal over time (typically 2-5 minutes).
-
Antagonist Testing: Pre-incubate the cells with the test compound for 15-30 minutes. Place the plate in the reader, record a baseline, and then inject a known S1R agonist (e.g., PRE-084) at a concentration that gives a submaximal response (EC₈₀). Record the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. For agonists, plot ΔF against the logarithm of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect). For antagonists, the inhibition of the agonist-induced response is calculated, and an IC₅₀ can be determined.
Signaling Pathways and Visualizations
The sigma-1 receptor is a chaperone protein at the ER-mitochondria interface that modulates calcium signaling and cellular stress responses.[1][2] Under basal conditions, S1R is associated with the Binding Immunoglobulin Protein (BiP).[3][4] Upon stimulation by an agonist or under conditions of ER stress, S1R dissociates from BiP and can then interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R).[1][11] This interaction stabilizes the IP3R and promotes the transfer of calcium from the ER to the mitochondria, a critical process for maintaining cellular energy homeostasis and survival.[3][4]
Below are diagrams illustrating the S1R signaling pathway and a typical experimental workflow for ligand characterization.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
References
- 1. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. IP3R at ER-Mitochondrial Contact Sites: Beyond the IP3R-GRP75-VDAC1 Ca2+ Funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Frontiers | ER stress sensors at the ER-mitochondrial interface, controlling mitochondrial health in neurodegenerative diseases [frontiersin.org]
2-Oxa-8-azaspiro[4.5]decane: A Promising Bioisostere for Piperidine in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold found in a vast number of approved drugs and clinical candidates. Its favorable physicochemical properties, including basicity and water solubility, have made it a staple in drug design. However, the piperidine moiety can also be associated with metabolic liabilities, off-target effects, and limitations in exploring three-dimensional chemical space. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful strategy to overcome these challenges. The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a compelling bioisostere for piperidine, offering a unique combination of structural rigidity, modified physicochemical properties, and novel exit vectors for further chemical elaboration.
This document provides detailed application notes and protocols for the use of this compound as a piperidine bioisostere in drug discovery programs. It includes a summary of comparative physicochemical properties, a case study in the development of an SHP2 inhibitor, and detailed experimental protocols for synthesis and key assays.
Physicochemical Properties: A Comparative Analysis
The primary motivation for employing a bioisostere is to modulate the physicochemical properties of a lead compound to improve its drug-like characteristics. The this compound scaffold offers several potential advantages over piperidine in this regard. The introduction of an oxygen atom and a spirocyclic center can influence basicity (pKa), lipophilicity (logP), solubility, and metabolic stability. Below is a summary of key physicochemical parameters for the parent scaffolds.
| Property | Piperidine | This compound | Rationale for Change |
| Molecular Weight | 85.15 g/mol | 141.21 g/mol | Increased molecular complexity. |
| Calculated logP | 1.2 | ~0.4 - 0.9 | The introduction of the polar oxygen atom generally leads to a decrease in lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | 21.3 Ų[1] | The ether oxygen increases the polar surface area, potentially improving solubility and altering membrane permeability. |
| pKa of Conjugate Acid | ~11.2 | Expected to be lower | The electron-withdrawing effect of the ether oxygen is expected to reduce the basicity of the nitrogen atom compared to piperidine. |
| Hydrogen Bond Acceptors | 1 | 2 | The ether oxygen provides an additional hydrogen bond acceptor site, which can influence solubility and target interactions. |
| Metabolic Stability | Prone to N-dealkylation and ring oxidation | Potentially improved | The spirocyclic nature and the presence of the ether moiety can block or alter sites of metabolism, leading to improved metabolic stability. |
Application Case Study: SHP2 Inhibitors
A notable example of the successful application of the this compound scaffold as a piperidine bioisostere is in the development of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors. In a study aimed at discovering potent and orally bioavailable SHP2 inhibitors, researchers replaced a 4-methylpiperidin-4-amine moiety with a (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane group.[2] This modification was instrumental in mitigating a significant hERG liability associated with the piperidine-containing predecessor while maintaining potent inhibition of the target.
The resulting compound, IACS-15414, demonstrated a favorable pharmacological profile.[2]
| Compound | SHP2 IC50 (nM) | hERG Binding |
| Piperidine-containing precursor (21) | Potent | Significant hERG binding |
| This compound analogue (29) | 517 nM | No hERG binding at 50 µM |
| Optimized this compound analogue (IACS-15414, 30) | 122 nM | No significant hERG liability |
This case study highlights the utility of the this compound scaffold in addressing specific liabilities in a lead optimization campaign.
Experimental Protocols
Synthesis of the this compound Scaffold
A general synthesis for the related 8-oxa-2-azaspiro[4.5]decane has been reported, which can be adapted.[3] A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[3]
Protocol for the Synthesis of a Substituted this compound Derivative (as reported for IACS-15414) [2]
This protocol describes the synthesis of a specific, substituted version of the scaffold.
Step 1: Synthesis of (3S,4S)-8-(6-chloro-2-methyl-3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydropyrimidin-4-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
A detailed, multi-step synthesis is typically required, starting from commercially available materials to construct the substituted spirocyclic moiety and couple it to the core of the molecule. For the specific synthesis of IACS-15414, the authors likely employed a convergent synthesis strategy, preparing the complex spirocycle and the pyrimidinone core separately before a final coupling step.
Due to the complexity and proprietary nature of specific drug synthesis, a generalized protocol for a key transformation is provided below.
General Protocol for N-Arylation (a common step in attaching the scaffold):
-
To a solution of the this compound (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF) is added a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol %), a phosphine ligand (e.g., Xantphos, 4-10 mol %), and a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
The mixture is heated to 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
In Vitro Biological Assays
SHP2 Phosphatase Activity Assay:
-
Recombinant human SHP2 protein is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, and 2 mM DTT).
-
The reaction is initiated by the addition of a phosphopeptide substrate (e.g., DiFMUP).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of dephosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
hERG Binding Assay:
-
A competitive binding assay is performed using a cell line stably expressing the hERG potassium channel.
-
Cell membranes are incubated with a radiolabeled hERG ligand (e.g., [3H]-astemizole) and the test compound at various concentrations.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by scintillation counting.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Visualizations
Caption: Workflow for Bioisosteric Replacement.
Caption: General Synthetic Strategy.
Caption: Simplified SHP2 Signaling Pathway.
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's toolbox for addressing common challenges encountered in drug discovery. Its unique three-dimensional structure and altered physicochemical properties compared to piperidine make it an attractive bioisostere for lead optimization. The successful development of the SHP2 inhibitor IACS-15414 demonstrates the potential of this scaffold to mitigate specific liabilities such as hERG binding while maintaining or improving on-target potency. The provided protocols and comparative data serve as a guide for the rational application of this promising bioisostere in future drug discovery efforts.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-Oxa-8-azaspiro[4.5]decane derivatives. This structural motif is a key component in the development of therapeutic agents, including SHP2 inhibitors. The protocols outlined below are based on established and innovative synthetic methodologies, offering a guide for the stereoselective construction of this important spirocyclic system.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry due to its rigid, three-dimensional conformation, which allows for precise presentation of functional groups for interaction with biological targets. The chiral nature of this scaffold is often crucial for biological activity, making asymmetric synthesis a critical aspect of its preparation. This document focuses on a highly diastereoselective method for the synthesis of a key intermediate, (3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine, which is a building block for SHP2 inhibitors like TNO155, RMC4630, and RMC4550.[1]
Synthetic Strategy Overview
The primary strategy discussed involves the asymmetric catalytic reduction of an oxime precursor to establish the desired stereochemistry at the C4 position. This method is advantageous due to its mild reaction conditions, the use of readily available and inexpensive catalysts, and high diastereoselectivity.[1]
Caption: Workflow for the asymmetric synthesis of a chiral this compound derivative.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the asymmetric synthesis method described in the patent CN115490697B.[1]
| Starting Material | Product | Reducing Agent | Catalyst System | Solvent | Diastereomeric Excess (d.e.) |
| N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-oxime (7-1) | N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine (6-2) | NaBH₄ | MoO₃ and Na₂WO₄·2H₂O with a crown ether | Methanol | Up to 97% |
| N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-oxime (7-1) | N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine (6-2) | KBH₄ | MoO₃ and Na₂WO₄·2H₂O with a crown ether | Ethanol | High |
| N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-oxime (7-1) | N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine (6-2) | LiBH₄ | Sodium molybdate and Na₂WO₄·2H₂O with a crown ether | THF | High |
Experimental Protocols
Asymmetric Catalytic Synthesis of N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine (6-2) [1]
This protocol details the asymmetric reduction of the oxime precursor to yield the desired chiral amine.
Materials:
-
N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-oxime (Compound 7-1)
-
Sodium borohydride (NaBH₄), Potassium borohydride (KBH₄), or Lithium borohydride (LiBH₄)
-
Molybdenum(VI) oxide (MoO₃) or Sodium molybdate
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Crown ether (as a phase transfer catalyst)
-
Methanol, Ethanol, Isopropyl alcohol, or Tetrahydrofuran (THF) (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting material, N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-oxime (1.0 equivalent), in the chosen anhydrous solvent (e.g., methanol).
-
Catalyst Addition: To the solution, add the catalytic amounts of Molybdenum(VI) oxide (or sodium molybdate), sodium tungstate dihydrate, and a small amount of a crown ether.
-
Cooling: Cool the reaction mixture to the appropriate temperature (typically 0 °C to room temperature, specific temperature optimization may be required).
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred reaction mixture. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Reaction Time: Allow the reaction to stir at the chosen temperature until completion.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]-decan-4-amine.
-
Analysis: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the diastereomeric excess by chiral HPLC analysis.
This method provides a significant advantage over traditional methods by avoiding the use of flammable and explosive hydrogen gas and high-pressure hydrogenation equipment.[1]
Logical Relationship Diagram
The following diagram illustrates the logical connection between the starting material, the key reaction, and the final product, highlighting the stereochemical outcome.
Caption: Logical flow from precursor to the final chiral product and its application.
Conclusion
The asymmetric synthesis of chiral this compound derivatives is a field of significant interest, driven by the therapeutic potential of these compounds. The detailed protocol for the asymmetric catalytic reduction of an oxime precursor offers a practical and efficient method for obtaining the desired chiral amine with high diastereoselectivity. This approach is well-suited for laboratory-scale synthesis and has the potential for scale-up in a drug development setting. Further research into other asymmetric transformations will likely expand the synthetic toolbox for accessing a wider variety of chiral this compound analogs.
References
Application Notes and Protocols for High-Throughput Screening of 2-Oxa-8-azaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize 2-Oxa-8-azaspiro[4.5]decane analogs that modulate the activity of specific cellular targets, such as G-protein coupled receptors (GPCRs) and sigma receptors. The following protocols describe a primary fluorescence-based screening assay and a secondary radioligand binding assay for hit confirmation and characterization.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating significant affinity for various receptors, including sigma-1 receptors.[1][2][3] These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery. High-throughput screening (HTS) is a critical tool for efficiently testing large libraries of such analogs to identify promising lead compounds.[4][5] This document outlines robust HTS methodologies for this purpose.
Primary High-Throughput Screening: Fluorescence Polarization (FP) Competition Assay
A fluorescence polarization (FP) assay is a homogenous technique well-suited for HTS, measuring the displacement of a fluorescently labeled ligand from its receptor by a test compound.[6][7] The principle lies in the difference in the rotational speed of a small fluorescent ligand when it is free in solution versus when it is bound to a larger protein, resulting in a change in the polarization of emitted light.
Experimental Protocol
1. Principle: This assay quantifies the ability of this compound analogs to compete with a fluorescently labeled probe for binding to the target receptor (e.g., sigma-1 receptor). A decrease in fluorescence polarization indicates displacement of the probe by the test compound.
2. Materials:
-
Target Receptor: Purified sigma-1 receptor or membrane preparations containing the receptor.
-
Fluorescent Probe: A fluorescently labeled ligand with known affinity for the target receptor.
-
Test Compounds: Library of this compound analogs dissolved in DMSO.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Microplates: 384-well, low-volume, black plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
3. Procedure:
-
Prepare a stock solution of the target receptor in assay buffer.
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Dispense a small volume (e.g., 10 µL) of the receptor solution into each well of the 384-well plate.
-
Add a small volume (e.g., 50 nL) of test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells.
-
Add a small volume (e.g., 10 µL) of the fluorescent probe solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
4. Data Analysis: The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
Where:
-
FP_sample is the fluorescence polarization of the test well.
-
FP_min is the fluorescence polarization of the positive control (maximum inhibition).
-
FP_max is the fluorescence polarization of the negative control (no inhibition).
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further analysis.
Data Presentation
Table 1: Example Data from Primary FP-HTS Screen
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Hit |
| Analog-001 | 10 | 150 | 75.0 | Yes |
| Analog-002 | 10 | 280 | 10.0 | No |
| Analog-003 | 10 | 120 | 90.0 | Yes |
| Positive Control | 10 | 100 | 100.0 | - |
| Negative Control | - | 300 | 0.0 | - |
Secondary High-Throughput Screening: Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their high sensitivity and robustness.[8][9] This assay is used to confirm the hits from the primary screen and to determine their binding affinity (Ki).
Experimental Protocol
1. Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. There are three main types of radioligand binding assays: saturation, competitive, and kinetic.[8] For hit confirmation, a competitive binding assay is typically used.[8]
2. Materials:
-
Target Receptor: Membrane homogenates from cells expressing the target receptor.
-
Radioligand: A ligand with high affinity and specificity for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compounds: "Hit" compounds from the primary screen.
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filter Mats: Glass fiber filters.
-
Cell Harvester: To separate bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
3. Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Add the membrane preparation containing the target receptor to initiate the binding reaction.
-
Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
Data Presentation
Table 2: Example Data from Secondary Radioligand Binding Assay
| Compound ID | IC50 (nM) | Ki (nM) |
| Analog-001 | 25.3 | 8.4 |
| Analog-003 | 12.8 | 4.3 |
Visualizations
Signaling Pathway
Caption: Generalized GPCR signaling cascade.
Experimental Workflows
Caption: High-throughput screening workflow.
References
- 1. 8-Oxa-2-azaspiro[4.5]decan-4-one | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 2-Oxa-8-azaspiro[4.5]decane in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a heterocyclic motif that has garnered attention in medicinal chemistry. While its primary application in oncology to date has been in the development of high-affinity ligands for the sigma-1 (σ1) receptor for tumor imaging, the therapeutic potential of the broader azaspiro[4.5]decane class as anticancer agents is an area of active investigation. This document provides an overview of the current landscape, focusing on the development of these compounds and presenting detailed data and protocols from a closely related, therapeutically active analogue.
Part 1: this compound Derivatives as Sigma-1 (σ1) Receptor Ligands for Tumor Imaging
Derivatives of the this compound scaffold, and the analogous 1,4-Dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated as selective ligands for the σ1 receptor. The σ1 receptor is overexpressed in a variety of human tumors, including breast, prostate, lung, and melanoma, making it an attractive target for diagnostic imaging using Positron Emission Tomography (PET).
Radiolabeled ligands, such as [¹⁸F]-labeled derivatives, have shown high accumulation in tumor xenograft models.[1] This specific binding to σ1 receptors in tumors allows for their visualization. For example, the compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a close analogue) has been shown to possess high affinity for σ1 receptors and has been used in small animal PET imaging to visualize human carcinoma and melanoma.[1]
Table 1: Binding Affinity of Representative Dioxa-azaspiro[4.5]decane Derivatives for σ1 Receptors
| Compound Reference | Structure | Target Receptor | Binding Affinity (Ki) | Selectivity (over σ2) |
| 5a[1] | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | 5.4 ± 0.4 nM | 30-fold |
Experimental Protocol 1: Synthesis of a Radiolabeled σ1 Receptor Ligand
This protocol is a generalized procedure based on the synthesis of [¹⁸F]5a, a 1,4-Dioxa-8-azaspiro[4.5]decane derivative.[1]
Objective: To synthesize a fluorine-18 labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative for use as a PET imaging agent.
Materials:
-
Precursor molecule (e.g., a tosylate derivative of the spirocyclic compound)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel. A solution of K222 and K₂CO₃ in acetonitrile/water is added. The solvent is evaporated under a stream of nitrogen at elevated temperature to form the reactive [¹⁸F]F⁻/K222/K₂CO₃ complex. Anhydrous acetonitrile is added and evaporated to ensure anhydrous conditions.
-
Radiolabeling Reaction: The precursor molecule, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex. The reaction mixture is heated at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with water and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The trapped radiolabeled product is then eluted with a suitable solvent (e.g., ethanol or acetonitrile).
-
HPLC Purification: The eluate from the SPE cartridge is further purified by semi-preparative HPLC to isolate the desired radiolabeled compound with high radiochemical purity.
-
Formulation: The HPLC fraction containing the product is collected, the solvent is removed by evaporation, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Part 2: A 2-Azaspiro[4.5]decane Derivative with Direct Anticancer Activity
While direct evidence for the therapeutic anticancer activity of the this compound scaffold is limited in publicly available literature, a closely related compound, Azaspirane (Atiprimod) , which possesses a 2-azaspiro[4.5]decane core, has demonstrated significant anticancer effects. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the growth of human multiple myeloma (MM) cells both in vitro and in vivo.[2]
Data Presentation
Table 2: In Vitro Cytotoxicity of Azaspirane (Atiprimod) against Multiple Myeloma (MM) Cell Lines [2]
| Cell Line | Type | IC₅₀ (µM) after 48h | Notes |
| MM.1S | Dexamethasone-sensitive | 0.5 - 1.25 | |
| U266 | IL-6 dependent | 0.5 - 1.25 | |
| RPMI8226 | Dexamethasone-sensitive | 0.5 - 1.25 | |
| MM.1R | Dexamethasone-resistant | Not specified, but cytotoxic | Overcomes dexamethasone resistance |
| RPMI-Dox40 | Doxorubicin-resistant | Not specified, but cytotoxic | Overcomes doxorubicin resistance |
| RPMI-LR5 | Melphalan-resistant | Not specified, but cytotoxic | Overcomes melphalan resistance |
| Patient MM cells | Primary tumor cells | 1.25 - 5.0 | |
| PBMCs | Peripheral Blood Mononuclear Cells | No cytotoxicity observed (0.08 - 5 µM) | Suggests selective cytotoxicity for tumor cells |
Mechanism of Action
Azaspirane induces apoptosis in multiple myeloma cells through a caspase-mediated pathway. It has been shown to inhibit key survival signaling pathways within the cancer cells.
Caption: Azaspirane's proposed mechanism of action in multiple myeloma.[2]
Experimental Protocols
Objective: To determine the concentration of Azaspirane that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Azaspirane (Atiprimod) stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, determine cell viability (e.g., by trypan blue exclusion), and seed them into 96-well plates at a density of 2-3 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of Azaspirane in culture medium. Add 100 µL of the diluted compound solutions to the wells to achieve the final desired concentrations. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium carefully without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using appropriate software.
Objective: To detect the cleavage of caspase-8 and PARP in response to Azaspirane treatment.
Materials:
-
MM.1S cells
-
Azaspirane
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-8, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat MM.1S cells with Azaspirane at a specified concentration (e.g., 1 µM) for a set time (e.g., 48 hours). Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., rabbit anti-caspase-8 or rabbit anti-PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence reagent and visualize the protein bands using an imaging system. Look for the appearance of cleaved forms of caspase-8 and PARP in the Azaspirane-treated samples.
Objective: To evaluate the in vivo efficacy of Azaspirane in a mouse xenograft model of multiple myeloma.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
MM.1S cells
-
Matrigel
-
Azaspirane
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MM.1S cells (e.g., 3 x 10⁷ cells in 100 µL of RPMI-1640 medium mixed with 100 µL of Matrigel) into the right flank of SCID mice.
-
Treatment Initiation: Once tumors are palpable (e.g., ~5-8 mm in diameter), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Azaspirane (e.g., by oral gavage) at a specified dose and schedule. The control group receives the vehicle on the same schedule.
-
Tumor Measurement: Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: Continue the treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, sacrifice the mice and excise the tumors for further analysis if required.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of Azaspirane.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The this compound scaffold and its analogues represent a promising class of compounds for cancer research. While their application has predominantly been in the development of σ1 receptor-targeted imaging agents, the significant anticancer activity of the closely related 2-azaspiro[4.5]decane derivative, Azaspirane, highlights the therapeutic potential of this spirocyclic system. The data and protocols provided herein for Azaspirane can serve as a valuable reference for researchers interested in exploring the development of novel anticancer agents based on the this compound and related scaffolds. Further structure-activity relationship studies are warranted to optimize the cytotoxic effects and pharmacological properties of this class of compounds for potential clinical translation.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Oxa-8-azaspiro[4.5]decane Derivatives in In Vitro Studies
Introduction
The 2-Oxa-8-azaspiro[4.5]decane scaffold is a key structural motif found in a variety of biologically active compounds. While this compound hydrochloride itself is often utilized as a drug intermediate in chemical synthesis, its derivatives have been developed into potent and selective ligands for important drug targets.[1][2][3][4] This document provides detailed application notes and experimental protocols for two prominent classes of these derivatives for use in in vitro research: the C-C chemokine receptor 2 (CCR2) antagonist, RS-102895, and a series of high-affinity sigma-1 (σ1) receptor ligands.
Section 1: RS-102895 - A Potent CCR2 Antagonist
Application Notes
RS-102895 is a small molecule inhibitor that demonstrates high affinity and selectivity for the C-C chemokine receptor 2 (CCR2).[5][6] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that mediates the migration and infiltration of monocytes and macrophages to sites of inflammation.[6] In in vitro settings, RS-102895 serves as an invaluable tool for investigating the biological processes modulated by CCR2 signaling.
Key applications of RS-102895 in in vitro studies include:
-
Inhibition of Monocyte Chemotaxis: RS-102895 effectively blocks the directional migration of monocytes in response to a CCL2 gradient.[5] This makes it ideal for use in Boyden chamber assays or other chemotaxis platforms to study the mechanisms of monocyte recruitment in inflammatory models.
-
Blockade of Calcium Influx: Ligand binding to CCR2, a G protein-coupled receptor, triggers intracellular calcium mobilization. RS-102895 can be used to inhibit this MCP-1-stimulated calcium influx, allowing for the study of downstream signaling events.[6]
-
Investigation of Inflammatory and Disease Models: Researchers can use RS-102895 in cell culture models to explore the role of the CCL2-CCR2 axis in various pathologies, including atherosclerosis, diabetic nephropathy, and cancer. For example, it has been shown to ameliorate the increased expression of extracellular matrix proteins in mesangial cells stimulated with high glucose.[7]
Data Presentation: In Vitro Activity of RS-102895
The following table summarizes the inhibitory concentrations (IC50) of RS-102895 against various receptors, highlighting its potency and selectivity for CCR2.
| Target Receptor | Assay Type | Cell Line/System | IC50 Value | Reference |
| Human CCR2b | MCP-1 Binding | Transfected CHO cells | 360 nM | [6][7] |
| Human CCR1 | MIP-1α Binding | Transfected CHO cells | 17.8 µM | [6] |
| Human CCR2b | MCP-1 Stimulated Chemotaxis | THP-1 cells | 1.7 µM | [6] |
| Human CCR2b | MCP-1 Stimulated Calcium Influx | Transfected CHO cells | 31 nM | [6] |
| Human CCR2b | MCP-3 Stimulated Calcium Influx | Transfected CHO cells | 130 nM | [6] |
| Human α1a Receptor | - | - | 130 nM | [7] |
| Human α1d Receptor | - | - | 320 nM | [7] |
| Rat 5-HT1a Receptor | - | Rat brain cortex | 470 nM | [7] |
Mandatory Visualization: CCR2 Signaling and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxa-8-azaspiro[4.5]decane.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem: Low or No Product Yield
Low product yield is a frequently reported issue in the synthesis of spirocyclic compounds.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or LC-MS. - Extend reaction time if starting material is still present. - Ensure reagents are fresh and of high purity. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Some steps may require cooling (e.g., 0°C) while others may need heating. |
| Poor Quality Starting Materials | - Verify the purity of starting materials (e.g., 1,4-dioxaspiro[4.5]decan-8-one or protected this compound precursors) by NMR or other analytical techniques. |
| Side Reactions | - Formation of byproducts can be minimized by controlling the stoichiometry of reagents and the reaction temperature. |
| Inefficient Deprotection (if applicable) | - If using a protected intermediate such as 1,1-Dimethylethyl this compound-8-carboxylate, ensure complete removal of the protecting group (e.g., Boc). This can be monitored by TLC or LC-MS.[1] |
Problem: Difficulty in Product Purification
The basic nature of the nitrogen atom in this compound can complicate purification.
| Potential Cause | Suggested Solution |
| Product is a Polar, Basic Compound | - Column Chromatography: Use a modified eluent system. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can prevent streaking on silica gel. Alternatively, alumina can be used as the stationary phase. - Acid-Base Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in an organic solvent (e.g., ether or methanol). The salt can then be isolated by filtration and, if necessary, converted back to the free base. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different purification technique, such as preparative HPLC. |
| Product is an Oil | - If the product is an oil and difficult to handle, converting it to a crystalline salt (e.g., hydrochloride) can facilitate isolation and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies often involve multi-step sequences. One reported route starts from 1,4-dioxaspiro[4.5]decan-8-one, which is converted to the spirocyclic amine through a series of steps including cyanation, alkylation, reduction, and cyclization. Another common approach involves the deprotection of a commercially available or synthesized N-protected precursor, such as 1,1-Dimethylethyl this compound-8-carboxylate, using a strong acid like methanolic HCl.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A2: Multiple spots could indicate the presence of unreacted starting material, the desired product, and various side products. Potential side products in spirocycle synthesis can include incompletely cyclized intermediates, over-alkylated products, or products of rearrangement. It is advisable to use LC-MS to identify the major components and optimize the reaction conditions to minimize side product formation.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: The structure and purity of the final compound should be confirmed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Some synthetic routes may involve hazardous reagents. For example, if a synthesis involves cyanide salts, it is crucial to handle these reagents in a well-ventilated fume hood and have an appropriate quenching and disposal procedure in place. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Deprotection of 1,1-Dimethylethyl this compound-8-carboxylate [1]
This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield this compound.
-
Reaction Setup:
-
Dissolve 1,1-dimethylethyl this compound-8-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add a solution of methanolic hydrogen chloride (e.g., 3M) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting residue is the hydrochloride salt of this compound.
-
The free base can be obtained by neutralizing the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Purification:
-
If necessary, purify the product by column chromatography on silica gel using an eluent containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine 90:9:1).
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxa-8-azaspiro[4.5]decane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common final deprotection step of a Boc-protected precursor.
Issue 1: Low or No Yield of this compound
Question: My synthesis of this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield can arise from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Deprotection of the Boc-Precursor | - Verify Reagent Quality: Ensure the methanolic HCl is of the correct concentration and not degraded. Prepare it fresh if necessary. - Optimize Reaction Time and Temperature: The deprotection is typically run at room temperature for 24 hours[1]. If incomplete, consider extending the reaction time or slightly increasing the temperature, monitoring for side product formation. - Increase Reagent Stoichiometry: A slight excess of methanolic HCl may be required to drive the reaction to completion. |
| Side Reactions During Deprotection | - Formation of t-butyl byproducts: The tert-butyl cation generated during Boc deprotection can react with nucleophiles in the reaction mixture[2][3]. Using a cation scavenger like anisole or thioanisole might be beneficial. - Degradation of the Product: The free amine of the product can be sensitive. Ensure the workup is performed promptly after the reaction is complete to minimize exposure to acidic conditions. |
| Suboptimal Spirocyclization Conditions (if applicable in your route) | - Reactivity of Precursors: The nucleophilicity of the amine and the electrophilicity of the carbon undergoing cyclization are crucial for spirocycle formation[4][5][6]. - Catalyst/Reagent Issues: If your synthesis involves a catalyzed spirocyclization step, ensure the catalyst is active and used under the correct conditions (e.g., inert atmosphere if air-sensitive). |
| Product Loss During Workup and Purification | - Aqueous Extraction: The product, being a polar amine, might have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent. - Purification on Silica Gel: Polar amines can interact strongly with acidic silica gel, leading to streaking, poor separation, and product loss. Consider using basic or neutral alumina, or deactivated silica gel for column chromatography[7][8][9]. Reversed-phase chromatography with a basic modifier in the mobile phase can also be an effective alternative[9][10]. |
| Purity of Starting Materials | - Verify Starting Material Purity: Impurities in the starting materials can interfere with the reaction, leading to lower yields[11]. Ensure all precursors are of high purity before use. |
Troubleshooting Workflow
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimization of Spirocyclization Reactions
Welcome to the technical support center for the optimization of reaction conditions for spirocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during spirocyclization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your spirocyclization reactions.
Issue 1: Low or No Product Yield
Symptom: The reaction does not proceed to completion, resulting in a low yield or no desired spirocyclic product.
Possible Causes & Solutions:
-
Incorrect Catalyst or Ligand: The choice of catalyst and ligand is crucial for the success of the spirocyclization.[1] The steric and electronic properties of the catalyst system significantly influence the reaction outcome.
-
Recommended Action: Screen a variety of catalysts and ligands with different electronic and steric properties. For instance, in nickel-catalyzed α-spirocyclization of lactones, the selection of the chiral ligand is critical for achieving high yields.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy of the reaction.[1]
-
Recommended Action: Experiment with a range of temperatures. While lower temperatures often improve selectivity, some reactions may require higher temperatures to proceed at a reasonable rate.[1] It's important to find the optimal balance for your specific transformation.
-
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Recommended Action: Test a range of solvents with varying polarities. For example, in certain Michael addition reactions for spirocycle synthesis, switching to a more polar solvent like trifluoroethanol can be beneficial.[1]
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials, reagents, or solvents can inhibit the catalyst or lead to side reactions.[3]
-
Recommended Action: Ensure all starting materials are pure. Use freshly distilled or high-purity solvents. Reagents, especially sensitive ones, should be of good quality and handled under appropriate conditions (e.g., under an inert atmosphere).[3]
-
-
Presence of Atmospheric Oxygen or Moisture: Many catalysts used in spirocyclization are sensitive to air and moisture.
-
Recommended Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in spirocyclization reactions.
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Symptom: The reaction produces a mixture of diastereomers or a racemic mixture of enantiomers (low enantiomeric excess, ee).
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst or Ligand: The chiral catalyst or ligand is the primary source of stereocontrol.[1]
-
Recommended Action: The choice of the chiral ligand is critical for achieving high enantioselectivity.[2] Screen a variety of chiral ligands. For organocatalytic reactions, the choice between different chiral scaffolds (e.g., cinchona alkaloids, proline derivatives) can significantly impact stereoselectivity.[1]
-
-
Suboptimal Reaction Temperature: Temperature can affect the energy difference between diastereomeric transition states.[1]
-
Recommended Action: Lowering the reaction temperature often increases diastereoselectivity and enantioselectivity by favoring the thermodynamically more stable transition state.[1] However, in some cases, an "abnormal" temperature effect is observed where higher temperatures lead to better selectivity.[1]
-
-
Inappropriate Solvent: The solvent can influence the conformation of the substrate and the catalyst in the transition state.
-
Unsuitable Additives: Additives can influence the reaction environment and catalyst activity.
-
Recommended Action: In some hetero-Diels-Alder reactions for the synthesis of spiro compounds, the use of 4 Å molecular sieves can improve diastereoselectivity.[1]
-
Decision Tree for Improving Stereoselectivity
Caption: A decision tree to guide the optimization of stereoselectivity in spirocyclization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my spirocyclization reaction?
A1: The choice of catalyst depends on the specific transformation. For metal-catalyzed reactions, factors like the metal center (e.g., Nickel, Palladium, Copper) and the ligand's steric and electronic properties are crucial.[2] For organocatalytic spirocyclizations, the type of activation (e.g., enamine, iminium) and the chiral scaffold of the catalyst will determine its effectiveness. It is often necessary to screen a library of catalysts to find the optimal one for your substrate.
Q2: What is the typical temperature range for spirocyclization reactions?
A2: The optimal temperature can vary widely, from sub-zero temperatures to elevated temperatures. Lowering the temperature often improves selectivity but may decrease the reaction rate.[1] It is recommended to start with the reported temperature from a similar literature procedure and then optimize as needed. A screening of different temperatures is often a crucial step in the optimization process.
Q3: Can additives improve my spirocyclization reaction?
A3: Yes, additives can have a significant impact. For example, Lewis acids can enhance the reactivity of electrophiles, and additives like molecular sieves can remove trace amounts of water that might inhibit the reaction.[1] In some cases, the addition of a salt, like LiBr, can influence the reaction yield and enantioselectivity, although this is not universally applicable.[2]
Q4: My spirocyclic product is unstable. What can I do?
A4: Some spirocycles can be sensitive to heat, acid, or base.[4] If you suspect your product is degrading during workup or purification, consider using milder conditions. This could include using a buffered aqueous wash, avoiding strong acids or bases, and performing chromatography at lower temperatures. In some cases, the crude product might need to be used immediately in the next step without purification.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of spirocyclization reactions.
Table 1: Optimization of a Nickel-Catalyzed α-Spirocyclization of a Lactone [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ni(COD)₂ (10) | SL-M001-1 (12) | LHMDS | TBME | 30 | 90 | 83 |
| 2 | Ni(COD)₂ (10) | SL-M009-1 (12) | LHMDS | TBME | 30 | 97 | 69 |
| 3 | Ni(COD)₂ (10) | (S,S)-BDPP (12) | LHMDS | TBME | 30 | 91 | 57 |
| 4 | Ni(COD)₂ (10) | SL-M001-1 (12) | LHMDS | Toluene | 30 | 78 | 78 |
| 5 | Ni(COD)₂ (10) | SL-M001-1 (12) | LiOtBu | TBME | 30 | 91 | 72 |
Table 2: Optimization of Oxidant for a Sequential Spirocycloaddition/Oxidative Cleavage [4]
| Entry | Oxidant | Equivalents | Yield (%) |
| 1 | mCPBA | 1.5 | - |
| 2 | mCPBA | 2.0 | - |
| 3 | mCPBA | 3.0 | 72 |
| 4 | mCPBA | 4.0 | 72 |
| 5 | 30% aq. H₂O₂ | - | Good |
| 6 | Sodium Percarbonate | - | Good |
| 7 | Urea Hydroperoxide | - | Good |
| 8 | Potassium Peroxydisulfate | - | No Product |
Experimental Protocols
General Procedure for a One-Pot Synthesis of Benzamide-Containing Isoxazoles via Spirocyclization and Oxidative Cleavage [4]
-
A 10 mL round-bottom flask equipped with a magnetic stirrer is charged with the corresponding indole (1.00 mmol), nitroalkene (1.05 mmol), phosphorus acid (1.0 g), and acetic acid (1.0 g).
-
The mixture is stirred vigorously for 1 hour at room temperature, during which it turns dark red and homogenizes.
-
A freshly prepared mixture of 2.4 mL of acetic anhydride and 0.6 mL of 30% H₂O₂ is added dropwise.
-
The resulting mixture is stirred for an additional 2 hours.
-
After the reaction is complete (monitored by TLC), the product is isolated using standard workup and purification procedures.
References
Technical Support Center: Purification of 2-Oxa-8-azaspiro[4.5]decane Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Oxa-8-azaspiro[4.5]decane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
The most effective purification strategies for this class of compounds, which contain a basic amine functional group, are acid-base extraction, column chromatography, and recrystallization.[1][2] The choice of method depends on the nature of the impurities, the scale of the reaction, and the physicochemical properties of the specific derivative.
Q2: Why do my this compound derivatives streak or show poor separation on a standard silica gel column?
The basic nitrogen atom in the azaspirocyclic core strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to irreversible adsorption, peak tailing (streaking), and poor separation.[3]
Q3: How can I prevent my amine compound from streaking during silica gel chromatography?
To mitigate streaking, the silica gel's acidic sites can be neutralized. This is typically achieved by adding a small amount of a basic modifier to the mobile phase (eluent), such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), usually at a concentration of 0.5-2%.[3][4] Alternatively, using a different stationary phase like basic alumina or reverse-phase silica (C18) can be effective.[4]
Q4: What is the best way to remove acidic or basic starting materials from my crude product?
Acid-base extraction is a highly efficient method for removing acidic or basic impurities.[2][5]
-
To remove acidic impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurities will be deprotonated to form salts and move into the aqueous layer.[5]
-
To isolate your basic product from neutral impurities: Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[5][6]
Q5: My product is isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. How should I purify it?
Purifying the salt form directly can be challenging with normal-phase chromatography. You have two main options:
-
Convert to Free Base: Neutralize the salt with a base (e.g., NaHCO₃ solution) and extract the resulting "free base" into an organic solvent. This neutral form can then be purified using standard techniques like silica gel chromatography.[4]
-
Use Reverse-Phase Chromatography: Amine salts are often water-soluble and can be purified directly using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase, often containing a modifier like formic acid or TFA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is irreversibly adsorbed onto the acidic silica gel.[3] 2. Compound is too polar and does not elute with the chosen solvent system. | 1. Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to your eluent.[3][4] 2. Consider switching to a more polar solvent system (e.g., increasing the methanol percentage in a DCM/MeOH mixture). 3. Use an alternative stationary phase like alumina or C18 reverse-phase silica.[4] |
| Emulsion Formation During Acid-Base Extraction | 1. The organic and aqueous layers have similar densities. 2. High concentration of dissolved substances. | 1. Add a saturated aqueous solution of sodium chloride (brine) to "break" the emulsion by increasing the ionic strength and density of the aqueous phase.[1] 2. Gently swirl or rock the separatory funnel instead of shaking vigorously. 3. Filter the entire mixture through a pad of Celite. |
| Product is Contaminated with Triethylamine (Et₃N) After Chromatography | 1. Triethylamine is relatively high-boiling and can be difficult to remove under a standard rotary evaporator. | 1. Co-evaporate the product with a lower-boiling solvent like toluene or dichloromethane multiple times. 2. Dissolve the product in a solvent like diethyl ether and wash with water to remove the amine base. Dry the organic layer and re-concentrate. 3. If the product is stable, dissolve it in an organic solvent and bubble argon or nitrogen through the solution to carry away the volatile amine. |
| Incomplete Separation of Product from a Structurally Similar Impurity | 1. The chosen chromatography conditions lack sufficient resolving power. | 1. Switch from isocratic (constant solvent mixture) to gradient elution. 2. Try a different stationary phase (e.g., from silica to alumina or C18). 3. If chromatography fails, attempt recrystallization from a suitable solvent system. Finding the right solvent may require screening several options. 4. Consider preparative HPLC for difficult separations.[7] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to isolate a basic this compound derivative from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 100 mL).
-
Acidic Wash (Remove Basic Impurities/Isolate Product): Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake gently. Allow the layers to separate.
-
Separation: The protonated amine product will move to the aqueous (bottom) layer.[5] Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed separately.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >10 (check with pH paper). This neutralizes the amine salt back to its free base form.[6] A precipitate may form.
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the free base product back into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified basic product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol addresses the common issue of amine streaking on silica gel.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common system is Dichloromethane (DCM)/Methanol (MeOH). Add 1% triethylamine (Et₃N) to the TLC solvent jar to simulate column conditions. Aim for a target product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:4:1 DCM/MeOH/Et₃N). Pack the column with this slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure (see troubleshooting for removing residual Et₃N).
Table 1: Example Solvent Systems for Amine Chromatography
| Compound Polarity | Starting Solvent System (v/v/v) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate / Et₃N (e.g., 70:29:1) | Good for less polar derivatives. |
| Medium to High | Dichloromethane / Methanol / Et₃N (e.g., 95:4:1) | A versatile system for many amine derivatives.[3] |
| High | Dichloromethane / Methanol / NH₄OH (e.g., 90:9:1) | Ammonium hydroxide can be used as an alternative to Et₃N.[3] |
Visualized Workflows
Caption: Decision workflow for selecting a purification strategy.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Refinement for Radiolabeling 2-Oxa-8-azaspiro[4.5]decane with Fluorine-18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of 2-Oxa-8-azaspiro[4.5]decane and its derivatives with Fluorine-18.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling process.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Radiochemical Yield (RCY) | Inefficient drying of [¹⁸F]fluoride.[1][2] | Ensure azeotropic drying with acetonitrile is complete. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.[1][2] |
| Precursor degradation. | Use fresh, high-quality precursor. Store the tosylate or other leaving group-containing precursor under inert gas and protected from moisture. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Nucleophilic aromatic substitution generally requires higher temperatures (often >100°C) than aliphatic substitution.[1] | |
| Incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge. | Check the type and condition of the cartridge. Ensure the cyclotron-produced [¹⁸F]fluoride solution is passed through the cartridge at an appropriate flow rate. | |
| Low Molar Activity (Am) | Presence of carrier ¹⁹F in the final product.[3] | Use high-purity reagents and ensure the cyclotron target and transfer lines are free of fluorine contamination. Electrophilic fluorination methods often result in lower molar activity.[2][4] |
| Inefficient purification. | Optimize the HPLC purification method to effectively separate the ¹⁸F-labeled product from its non-radioactive counterpart and other impurities. | |
| Poor Radiochemical Purity | Formation of side products. | Adjust reaction conditions (temperature, time, precursor concentration) to minimize side reactions. Ensure the precursor is pure. |
| Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing of reactants. | |
| Ineffective purification. | Check the HPLC column, mobile phase, and detector settings. Ensure proper peak separation and collection. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent, reliable source. Perform quality control on incoming materials. |
| Manual synthesis variations. | Utilize an automated synthesis module for greater consistency and reproducibility in reaction conditions.[5][6] | |
| Fluctuations in cyclotron production of [¹⁸F]fluoride. | Monitor the quality and quantity of the starting [¹⁸F]fluoride from the cyclotron. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for radiolabeling this compound derivatives with Fluorine-18?
A1: The most frequently reported method is nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group, such as a tosylate, on a precursor molecule.[7] This is a versatile and efficient method for introducing ¹⁸F into the molecule.
Q2: How can I improve the radiochemical yield of my reaction?
A2: To improve the radiochemical yield, ensure that the [¹⁸F]fluoride is thoroughly dried, as water inhibits its nucleophilicity.[1][2] Optimizing the reaction temperature and time, and using a high-quality precursor are also crucial. For challenging substrates, exploring advanced methods like using spirocyclic iodonium ylides might be beneficial as they have shown excellent incorporation yields on non-activated arenes.[8]
Q3: What are typical radiochemical yields and molar activities I can expect?
A3: For the radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives via nucleophilic substitution of a tosylate precursor, isolated radiochemical yields have been reported in the range of 12-35%, with molar activities between 94 - 121 GBq/μmol.[7] For a 1,4-dioxa-8-azaspiro[4.5]decane derivative, specific activities of 25-45 GBq/μmol have been achieved.[5][6]
Q4: What are the key considerations for precursor design?
A4: The precursor should contain a good leaving group (e.g., tosylate, nosylate, mesylate) at the desired position for fluorination. The stability of the precursor under the reaction conditions is also important to prevent degradation and the formation of impurities. The position of the leaving group will determine the final position of the ¹⁸F-label.
Q5: How critical is the purification step?
A5: The purification step, typically performed using High-Performance Liquid Chromatography (HPLC), is critical for ensuring the final product has high radiochemical purity (>99%) and is free of unreacted precursor, side products, and other impurities.[7] This is essential for accurate in vivo imaging and to avoid potential toxic effects from contaminants.
Experimental Protocols and Data
Table 1: Reported Radiolabeling Conditions and Outcomes for Azaspiro[4.5]decane Derivatives
| Derivative | Precursor | Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Radiochemical Purity | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivative | Tosylate precursor | Nucleophilic ¹⁸F-substitution | 12-35% (isolated) | 94 - 121 GBq/μmol | >99% | [7] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Tosylate precursor | One-pot, two-step nucleophilic substitution | Not explicitly stated | 25-45 GBq/μmol | >95% | [5][6] |
Visualizations
Experimental Workflow for ¹⁸F-Radiolabeling
Caption: A typical workflow for the radiolabeling of a this compound derivative with Fluorine-18.
Troubleshooting Decision Tree for Low Radiochemical Yield
Caption: A decision tree to troubleshoot low radiochemical yield in ¹⁸F-radiolabeling experiments.
References
- 1. psec.uchicago.edu [psec.uchicago.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Addressing conformational rigidity in 2-Oxa-8-azaspiro[4.5]decane design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Oxa-8-azaspiro[4.5]decane and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and conformational analysis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Spirocyclization Step | Incomplete reaction; side product formation. | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensure reagents are of high purity and anhydrous if necessary.[1] |
| Steric hindrance from bulky substituents. | Consider using a different synthetic route or a more reactive precursor. The choice of catalyst can also be critical in overcoming steric challenges.[1] | |
| Difficulty in Product Purification | The product is highly polar and basic, leading to streaking on silica gel chromatography.[1] | Use a modified eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide. Alternatively, consider using a different stationary phase such as alumina or employing reverse-phase HPLC for purification.[1] |
| Product is an oil and does not crystallize. | Attempt to convert the basic product into a salt (e.g., hydrochloride salt) to induce crystallization and facilitate handling.[1] | |
| Ambiguous Stereochemistry | Formation of diastereomers with similar properties. | Utilize 2D NMR techniques (e.g., NOESY, ROESY) to determine the relative stereochemistry. In cases of unexpected biological activity for epimers, a thorough conformational analysis is crucial.[2] |
| Difficulty in assigning absolute stereochemistry. | X-ray crystallography is the most definitive method for determining absolute stereochemistry.[3] | |
| Unexpected Conformational Isomers | Flexibility in one of the rings leading to multiple stable conformations in solution. | Perform variable temperature NMR studies to investigate the conformational dynamics. Quantum mechanical calculations can help in determining the relative energies of different conformers.[2][4] |
| Poor Biological Activity | The conformation of the molecule in the assay conditions does not match the bioactive conformation. | Investigate the solution-state conformation using NMR.[2] The rigid 3D structure of spirocycles is key to their interaction with biological targets, so understanding the preferred conformation is vital.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the correct IUPAC numbering for the this compound scaffold?
A1: According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring first, then through the spiro atom and around the larger ring. For this compound, the tetrahydrofuran ring is the smaller ring (4 atoms excluding the spiro atom) and the piperidine ring is the larger ring (5 atoms excluding the spiro atom). Therefore, numbering starts at one of the carbons in the tetrahydrofuran ring adjacent to the spiro atom.[6][7]
Q2: How can I confirm the conformation of my this compound derivative in solution?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[4][8] One-dimensional proton NMR (¹H NMR) can provide initial insights, where significant upfield shifts of certain protons may indicate specific spatial arrangements due to anisotropic effects.[3] For a more detailed analysis, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space interactions between protons, which are indicative of their spatial proximity in a particular conformation.[2]
Q3: My synthesis of a this compound derivative is resulting in a mixture of diastereomers. How can I separate them?
A3: The separation of diastereomers can often be achieved by column chromatography. You may need to screen different solvent systems and stationary phases (e.g., silica gel, alumina) to find optimal separation conditions. If the diastereomers are not easily separable, consider converting them into derivatives with different physical properties, which may allow for easier separation. After separation, the derivatizing group can be removed.
Q4: Are there any specific safety precautions I should take when synthesizing this compound derivatives?
A4: Standard laboratory safety precautions should always be followed. Some synthetic routes for similar spirocyclic compounds, such as the Bucherer-Bergs or Strecker synthesis for triazaspiro[4.5]decanes, may involve highly toxic reagents like sodium or potassium cyanide.[1] It is crucial to handle such reagents with extreme caution in a well-ventilated fume hood and to have appropriate quenching and waste disposal procedures in place.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-oxa-8-azaspiro[4.5]decane
This protocol is a representative example for the synthesis of an N-substituted this compound derivative.
Materials:
-
Appropriately substituted aniline
-
3,3-Bis(bromomethyl)oxetane
-
Sodium hydroxide
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in a mixture of toluene and water, add sodium hydroxide (2.2 eq).
-
Add 3,3-bis(bromomethyl)oxetane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-oxa-8-azaspiro[4.5]decane.
Protocol 2: Conformational Analysis using ¹H NMR
Procedure:
-
Prepare a solution of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration of the signals. Pay close attention to any unusually shielded or deshielded protons, as this can provide clues about the molecule's conformation.[3]
-
To gain more detailed conformational information, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY. The cross-peaks in the NOESY/ROESY spectrum will indicate through-space proximity of protons, which is crucial for determining the three-dimensional structure in solution.[2]
Data Summary
The following table summarizes binding affinity data for a series of 1-Oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ₁) receptors, demonstrating the potential of this scaffold in developing selective ligands.[9][10]
| Compound | Kᵢ (σ₁) [nM] | Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) |
| Derivative 1 | 0.47 | >2 |
| Derivative 2 | 1.2 | >10 |
| Derivative 3 | 12.1 | >5 |
| Derivative 4 | 0.61 | >44 |
| Compound 8 | Not specified | High |
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Troubleshooting decision tree for common issues in this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxa-2-azaspiro[4.5]decan-4-one | Benchchem [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. auremn.org.br [auremn.org.br]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Oxa-8-azaspiro[4.5]decane and Structurally Related Spirocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as target selectivity and metabolic stability. This guide provides a comparative analysis of 2-Oxa-8-azaspiro[4.5]decane and its structural isomers, 1-Oxa-8-azaspiro[4.5]decane and 8-Oxa-2-azaspiro[4.5]decane, along with the related diaza-bioisostere, 2,8-diazaspiro[4.5]decane. This objective comparison, supported by experimental data and detailed protocols, aims to inform scaffold selection in drug design and development.
Physicochemical Properties
The introduction of heteroatoms and their specific placement within the spirocyclic framework significantly influences key physicochemical properties critical for drug development, such as lipophilicity (logP), basicity (pKa), and aqueous solubility. A summary of these properties for the parent spirocycles is presented below.
| Spirocycle | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| This compound | C₈H₁₅NO | 141.21 | 0.4 | 9.5 ± 0.3 |
| 1-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 0.5 | 9.6 ± 0.3 |
| 8-Oxa-2-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 0.4 | 9.4 ± 0.3 |
| 2,8-Diazaspiro[4.5]decane | C₈H₁₆N₂ | 140.23 | 0.1 | pKa1: 10.0 ± 0.3, pKa2: 6.5 ± 0.3 |
Note: Predicted pKa values are based on computational models and may vary from experimental values.
Biological Applications and Comparative Performance
While the parent spirocycles serve as foundational scaffolds, their derivatives have been extensively explored for a range of biological targets. The choice of scaffold can profoundly impact binding affinity, selectivity, and overall pharmacological profile.
dot
Caption: Structural relationships of spirocycles and their targeted biological pathways.
1-Oxa-8-azaspiro[4.5]decane Derivatives: Sigma-1 Receptor Ligands
Derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold have been successfully developed as high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders.[1] These compounds have shown promise as potential PET imaging agents for visualizing sigma-1 receptor distribution in the brain.[1]
2,8-Diazaspiro[4.5]decane Derivatives: A Versatile Scaffold
The 2,8-diazaspiro[4.5]decane scaffold has demonstrated remarkable versatility, with its derivatives showing potent activity against a diverse range of targets:
-
TYK2/JAK1 Kinase Inhibitors: Certain derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in inflammatory signaling pathways. This makes them promising candidates for the treatment of autoimmune diseases.[2][3]
-
RIPK1 Kinase Inhibitors: Other modifications of this scaffold have yielded potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[4]
-
GPIIb/IIIa Antagonists: Derivatives of 2,8-diazaspiro[4.5]decane have been developed as potent antagonists of the Glycoprotein IIb/IIIa receptor, a key player in platelet aggregation, highlighting their potential as anti-thrombotic agents.[5]
The dual nitrogen atoms in the 2,8-diazaspiro[4.5]decane core provide multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different spirocyclic scaffolds. Below are methodologies for key assays relevant to the biological targets discussed.
Sigma-1 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes, which have a high density of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Serial dilutions of the spirocycle derivatives.
-
Instrumentation: Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Incubate the plates at 37°C for 150 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, pre-soaked in 0.5% polyethyleneimine, to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values are determined from concentration-response curves, and Ki values are calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay (e.g., TYK2, JAK1, RIPK1)
A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant Kinase: Purified human TYK2, JAK1, or RIPK1 enzyme.
-
Kinase Substrate: A suitable peptide or protein substrate (e.g., Myelin Basic Protein for RIPK1).
-
ATP: At a concentration near the Km for the specific kinase.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Test Compounds: Serial dilutions of the spirocycle derivatives.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit.
-
Instrumentation: Luminometer.
Procedure:
-
In a white, opaque 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value from the dose-response curve.
Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.
Materials:
-
Test Compounds: Stock solutions in DMSO.
-
Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: 96-well plate reader capable of measuring light scattering or absorbance.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well by detecting light scattering at a specific wavelength (e.g., 620 nm).
-
The concentration at which the compound precipitates is determined as its kinetic solubility.
Experimental and Developmental Workflow
The successful development of drugs based on spirocyclic scaffolds involves a systematic workflow from initial design to preclinical evaluation.
dot
Caption: A generalized workflow for the discovery and development of spirocycle-based drugs.
Conclusion
The comparative analysis of this compound and its structural analogs reveals the profound impact of heteroatom placement and scaffold architecture on the physicochemical and biological properties of these molecules. While derivatives of 1-Oxa-8-azaspiro[4.5]decane have shown specificity towards the sigma-1 receptor, the 2,8-diazaspiro[4.5]decane scaffold has emerged as a particularly versatile platform for developing inhibitors of various kinases and receptor antagonists. The choice of a spirocyclic scaffold should be guided by the specific therapeutic target and the desired pharmacological profile, with the understanding that subtle structural modifications can lead to significant changes in biological activity. The provided experimental protocols offer a foundation for the standardized evaluation and comparison of novel spirocyclic compounds in drug discovery programs.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Oxa-8-azaspiro[4.5]decane Derivatives' Binding Affinity to Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
This guide provides a comparative analysis of the binding affinity of novel 2-Oxa-8-azaspiro[4.5]decane derivatives to the sigma-1 (σ1) receptor, a protein of significant interest in the fields of neurobiology and oncology. The following sections present quantitative binding data, detailed experimental protocols for affinity assessment, and visualizations of key biological and experimental pathways to support further research and development.
Data Presentation: Binding Affinities of Spirocyclic Compounds
The binding affinities of various this compound derivatives and related compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized below. The data, presented as inhibitor constants (Ki), are derived from radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | |||
| Derivative 1 | σ1 | 0.47 - 12.1 | 2 - 44 |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivative | |||
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | σ1 | 5.4 ± 0.4[1] | 30[2][1] |
| Reference Sigma-1 Ligands | |||
| SA4503 | σ1 | 4.6[3] | 14[3] |
| FE-SA4503 | σ1 | 8.0[3] | 14[3] |
| (+)-Pentazocine | σ1 | - | - |
| Haloperidol | σ1 / σ2 | - | - |
| DTG (1,3-di-o-tolylguanidine) | σ1 / σ2 | - | - |
Experimental Protocols
The determination of binding affinities for the this compound derivatives and reference compounds was conducted using in vitro competitive radioligand binding assays. The following is a detailed methodology based on standard protocols described in the cited literature.[3][4]
Sigma-1 Receptor Binding Assay
-
Tissue Preparation: Guinea pig liver membrane homogenates are commonly used as a source of sigma-1 receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to pellet the membranes. The resulting pellet is resuspended in the binding buffer.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist, is used as the radioligand.[4][5]
-
Assay Procedure: The assay is performed in a total volume of 1 mL containing the membrane preparation, the radioligand (at a concentration near its Kd, e.g., 1.8 nM), and varying concentrations of the unlabeled competitor drug (the this compound derivative or other test compounds).
-
Incubation: The mixture is incubated at 37°C for a specified period, typically 120 minutes, to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as haloperidol (e.g., 10 µM).[4] The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
-
Tissue Preparation: Rat liver membrane homogenates are a common source for sigma-2 receptors.[4]
-
Radioligand: [³H]DTG is used as the radioligand. To measure binding specifically to sigma-2 receptors, a selective sigma-1 ligand, such as (+)-pentazocine (e.g., 100 nM or 200 nM), is included to mask the sigma-1 binding sites.[3][4]
-
Assay Procedure, Incubation, Termination, and Quantification: The procedure is similar to the sigma-1 receptor binding assay.
-
Data Analysis: Non-specific binding is determined using a high concentration of haloperidol.[4] The IC50 and Ki values are calculated as described for the sigma-1 receptor assay.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway for the sigma-1 receptor and the general workflow of the competitive binding assay.
Caption: Proposed Sigma-1 Receptor Activation Pathway.
Caption: Radioligand Competitive Binding Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptors [sigmaaldrich.com]
A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxaspiro and Azaspiro Scaffolds with Supporting Experimental Data.
The strategic incorporation of spirocyclic systems into molecular scaffolds has become a prominent approach in modern drug discovery. These conformationally restricted three-dimensional structures offer a unique avenue to explore chemical space, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the diverse range of spirocyclic frameworks, oxaspiro and azaspiro compounds, which feature a spiro-fused oxygen- or nitrogen-containing ring, respectively, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the anticancer and neuroprotective properties of these two important classes of heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
I. Comparative Anticancer Activity
A compelling body of evidence highlights the potential of both oxaspiro and azaspiro derivatives as potent anticancer agents. Direct comparative studies have demonstrated that subtle structural modifications, such as the replacement of a heteroatom in the spirocyclic core, can significantly influence cytotoxic activity.
A notable study directly compared a series of oxaspiro[1][2]trienones and azaspiro[1][2]trienones for their anticancer properties against a panel of human cancer cell lines. The results, summarized in the table below, indicate that both scaffolds can be tailored to exhibit potent growth inhibitory effects, with some derivatives showing activity in the low micromolar range.[3]
Data Presentation: In Vitro Anticancer Activity of Oxaspiro and Azaspiro Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Oxaspiro | Oxaspiro[1][2]trienone 9b | MCF-7 (Breast) | < 2 | [3] |
| Oxaspiro[1][2]trienone 9e | MCF-7 (Breast) | < 2 | [3] | |
| 1-Oxa-4-azaspironenone 6d | A549 (Lung) | 0.26 | [4] | |
| 1-Oxa-4-azaspironenone 8d | MDA-MB-231 (Breast) | 0.10 | [4] | |
| 1-Oxa-4-azaspironenone 6b | HeLa (Cervical) | 0.18 | [4] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | A549 (Lung) | 0.17 | [5] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | MDA-MB-231 (Breast) | 0.05 | [5] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j | HeLa (Cervical) | 0.07 | [5] | |
| Azaspiro | Azaspiro[1][2]trienone | MCF-7 (Breast) | < 2 | [3] |
| Spiro[pyrrolidine-3, 3´-oxindole] | MCF-7 (Breast) | ~0.024 - 0.5 | [1] | |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] 4e | HeLa (Cervical) | 4.2 - 24.1 | [6][7] | |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] 4e | CT26 (Colon) | 4.2 - 24.1 | [6][7] |
Mechanism of Anticancer Action: Induction of Apoptosis via p53 and Mitochondrial Pathways
Further mechanistic studies on representative oxa/azaspiro[1][2]trienones have revealed that their anticancer activity is mediated through the induction of apoptosis.[3] These compounds were found to arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated apoptosis.[3] This process is characterized by the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspase-9.[3]
Furthermore, Western blot analysis has shown that these compounds modulate key proteins in the p53 signaling pathway. They up-regulate the expression of p53, p21, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] The activation of the p53 pathway is a critical event in cancer therapy, as it can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis in cells with irreparable damage.[8]
II. Comparative Neuroprotective Activity
While direct comparative studies on the neuroprotective effects of oxaspiro and azaspiro compounds are less common, existing research indicates that both scaffolds hold promise for the development of novel neuroprotective agents. Their activity often involves the modulation of key receptors in the central nervous system, such as sigma receptors.
Azaspiro Compounds as Neuroprotective Agents:
Derivatives of 2-azaspiro[4.4]nonane and azaspiro[4.5]decane have been investigated for their interaction with sigma-1 (σ1) receptors.[9] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress and calcium homeostasis.[3] Modulation of the σ1 receptor is a promising strategy for neuroprotection in various neurodegenerative diseases. Certain azaspiro[4.5]decane derivatives have shown significant activity as σ1 receptor ligands.[9]
Oxaspiro Compounds in Neuroprotection:
Research has also demonstrated the potential of oxaspiro compounds in this therapeutic area. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands, exhibiting nanomolar affinity.[4] This highlights that both oxaspiro and azaspiro cores can be effectively utilized to design potent ligands for neuroprotective targets.
Data Presentation: Receptor Binding Affinity of Oxaspiro and Azaspiro Derivatives
| Compound Class | Specific Compound/Derivative | Target | Activity (Kᵢ, nM) | Reference |
| Oxaspiro | 1-Oxa-8-azaspiro[4.5]decane derivative | σ₁ Receptor | 0.47 - 12.1 | [4] |
| Azaspiro | 2,7-Diazaspiro[4.4]nonane derivative | σ₁ Receptor | Data available | [3] |
| Azaspiro[4.5]decane derivative | σ₁ Receptor | Data available | [9] |
Mechanism of Neuroprotection: Modulation of Sigma-1 Receptor Signaling
Agonism at the σ1 receptor by compounds such as azaspiro derivatives can initiate a signaling cascade that promotes neuronal survival. By binding to the σ1 receptor, these compounds can modulate calcium signaling between the endoplasmic reticulum and mitochondria, reduce oxidative stress, and inhibit apoptotic pathways, thereby conferring neuroprotection.
References
- 1. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Oxa-8-azaspiro[4.5]decane derivatives with other alternatives targeting the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in a range of neurological disorders. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
In Vitro and In Vivo Performance Comparison
Derivatives of 1-Oxa-8-azaspiro[4.5]decane have emerged as potent and selective ligands for the σ1 receptor, demonstrating high affinity in nanomolar ranges.[1] Their primary application, as explored in the current literature, has been in the development of radioligands for in vivo imaging of σ1 receptor distribution using Positron Emission Tomography (PET).
Quantitative Data Summary
The following tables summarize the binding affinities of several 1-Oxa-8-azaspiro[4.5]decane derivatives for the σ1 receptor and their selectivity over the sigma-2 (σ2) receptor. For comparison, data for the well-established σ1 receptor agonist PRE-084 and antagonist Haloperidol are also included.
Table 1: In Vitro Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives and Comparators at Sigma-1 and Sigma-2 Receptors
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ2 / Kᵢ σ1) |
| Compound 8 (1-Oxa-8-azaspiro[4.5]decane derivative) | σ1 | 0.47 | 44 |
| A series of 1-Oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.47 - 12.1 | 2 - 44 |
| PRE-084 (Reference Agonist) | σ1 | 2.2 | High selectivity |
| Haloperidol (Reference Antagonist) | σ1 | ~1-3 | Moderate selectivity |
Data for Compound 8 and its derivatives are sourced from a study by Jia et al. (2020).[1] Data for PRE-084 and Haloperidol are compiled from various pharmacological sources.
Table 2: In Vivo Biodistribution of a Radiolabeled 1-Oxa-8-azaspiro[4.5]decane Derivative ([¹⁸F]8) in Mice
| Time Post-Injection | Brain Uptake (%ID/g) | Brain-to-Blood Ratio |
| 2 min | High initial uptake | Not specified |
| 30 min | Not specified | Significantly reduced with SA4503 pretreatment (70-75% reduction) |
Data is from Jia et al. (2020).[1] The high initial brain uptake and specific binding (as indicated by the reduction with a known σ1 ligand) suggest the potential of these compounds to act as central nervous system (CNS) agents.
Signaling Pathways and Experimental Workflows
The σ1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Its activation by ligands is believed to modulate intracellular calcium signaling and interact with various ion channels and other receptors.
References
Comparative Cross-Reactivity Profiling of 2-Oxa-8-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selectivity of 2-Oxa-8-azaspiro[4.5]decane Derivatives Against Alternative Pharmacological Agents
The this compound scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutics. Derivatives of this spirocyclic system have shown promise as potent ligands for a variety of biological targets, including sigma receptors and adrenergic receptors. However, a critical aspect of preclinical drug development is the comprehensive assessment of a compound's selectivity and potential for off-target interactions. This guide provides a comparative analysis of the cross-reactivity profile of select this compound derivatives, juxtaposed with established pharmacological agents, supported by available experimental data.
Executive Summary
This guide summarizes the available cross-reactivity data for this compound derivatives, primarily focusing on their activity at sigma and adrenergic receptors. The data indicates that while some derivatives exhibit high affinity for their primary targets, the extent of their off-target interactions across a broader panel of receptors, ion channels, and transporters is not yet fully characterized in publicly available literature. For a comprehensive understanding of their safety and selectivity profile, broader screening is recommended. As a point of comparison, the cross-reactivity profiles of the established alpha-1 adrenergic antagonist, Prazosin, and the sigma-1 receptor ligand, Haloperidol, are presented.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of representative this compound derivatives and comparator compounds for their primary targets and key off-targets. This quantitative data allows for a direct comparison of potency and selectivity.
| Compound/Derivative | Primary Target(s) | Ki (nM) for Primary Target(s) | Off-Target | Ki (nM) for Off-Target | Selectivity (Primary/Off-Target) |
| This compound Derivative 1 | Sigma-1 Receptor | 0.47 | Sigma-2 Receptor | - | 44-fold (over Sigma-2) |
| This compound Derivative 2 | Sigma-1 Receptor | 12.1 | Sigma-2 Receptor | - | 2-fold (over Sigma-2) |
| Prazosin | Alpha-1 Adrenergic Receptor | 0.5 - 2 | Alpha-2 Adrenergic Receptor | 200 - 500 | ~100 to 1000-fold (over Alpha-2) |
| Haloperidol | Dopamine D2 Receptor | 1.2 | Sigma-1 Receptor | 3.2 | ~0.4-fold (higher affinity for D2) |
| 5-HT2A Receptor | 10 - 50 | ~8 to 42-fold (over 5-HT2A) | |||
| Alpha-1 Adrenergic Receptor | 10 - 30 | ~8 to 25-fold (over Alpha-1) |
Note: Data for this compound derivatives is based on a specific series of compounds evaluated as sigma-1 receptor ligands. A comprehensive off-target profile is not publicly available. The selectivity is presented as a ratio of Ki values (Off-Target Ki / Primary Target Ki).
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to sigma receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2.
-
Radioligand: [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives and comparators at various concentrations.
-
96-well microplates, filter mats, scintillation counter, and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and either the non-specific binding control or the test compound at various dilutions.
-
Radioligand Addition: Initiate the binding reaction by adding the radioligand to each well.
-
Incubation: Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Radioligand Binding Assay for Adrenergic Receptors (Alpha-1)
This protocol outlines a standard procedure for assessing the binding affinity of compounds to alpha-1 adrenergic receptors.
Materials:
-
Membrane Preparations: Cell membranes from cell lines expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor subtypes.
-
Radioligand: [³H]-Prazosin.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives and comparators at various concentrations.
-
96-well microplates, filter mats, scintillation counter, and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer, and either the non-specific binding control or the test compound at various dilutions.
-
Radioligand Addition: Add the radioligand to all wells to initiate the binding.
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 values from the competition binding curves and determine the Ki values using the Cheng-Prusoff equation.
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Profiling
Caption: A typical workflow for in vitro cross-reactivity profiling of a test compound.
Hypothetical Signaling Pathway Affected by Off-Target Alpha-1 Adrenergic Blockade
Caption: Off-target blockade of the α1-adrenergic receptor signaling cascade.
A Head-to-Head Comparison of 2-Oxa-8-azaspiro[4.5]decane Derivatives and Established Ligands for Sigma and Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of novel 2-Oxa-8-azaspiro[4.5]decane derivatives against established ligands targeting sigma and opioid receptors. The information presented is intended to facilitate informed decisions in drug discovery and neuroscience research by offering a clear overview of the binding affinities and selectivity profiles of these compounds. While extensive binding data is available for the this compound scaffold, particularly for sigma receptors, publicly accessible functional data from assays such as GTPγS or cAMP is currently limited. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to provide a thorough comparative analysis based on current scientific literature.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki, expressed in nM) of this compound derivatives and established ligands for sigma and opioid receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity of this compound Derivatives and Established Ligands at Sigma Receptors
| Compound/Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| 1-Oxa-8-azaspiro[4.5]decane Derivative 1 | 0.47 | - | - |
| 1-Oxa-8-azaspiro[4.5]decane Derivative 2 | 12.1 | - | - |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) [1] | 5.4 ± 0.4 | >162 | ~30 |
| (+)-Pentazocine | 4.8 ± 0.4 | 1698 ± 103 | 354 |
| Haloperidol | 5.2 ± 1.3 | - | - |
| Cutamesine (SA4503) | 5.5 ± 1.1 | - | - |
| Fluvoxamine | 31 ± 3 | 6187 ± 296 | 200 |
| 1,3-Di-o-tolyl-guanidine (DTG) | - | 29 ± 4 | - |
Data for 1-Oxa-8-azaspiro[4.5]decane Derivatives 1 and 2 are from a study by Jia et al. (2020)[2]. Data for established ligands were compiled from various sources for comparative purposes.
Table 2: Binding Affinity of Established Ligands at Mu-Opioid Receptors (MOR)
| Ligand | MOR Ki (nM) |
| Morphine | 1 - 100 |
| Fentanyl | 1 - 100 |
| Sufentanil | < 1 |
| Carfentanil | < 1 |
| Naloxone (Antagonist) | 1.518 ± 0.065 |
| DAMGO (Agonist) | 1.2 |
Data compiled from a study by Volpe et al. (2011) and other sources. Note: Limited public data is available for the binding of this compound derivatives at opioid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., guinea pig brain for sigma receptors, CHO-K1 cells expressing human MOR) are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., haloperidol for sigma receptors, naloxone for MOR).
-
Incubation is carried out at a specific temperature (e.g., 37°C for σ1, 25°C for MOR) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
Objective: To assess the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.
General Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
For antagonist testing, membranes are co-incubated with a fixed concentration of a known agonist.
-
Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is incubated at 30°C for a specific time.
-
-
Separation and Detection: The assay is terminated by rapid filtration, and the [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis:
-
Agonist activity is determined by the stimulation of [³⁵S]GTPγS binding above basal levels, and EC50 and Emax values are calculated.
-
Antagonist activity is determined by the inhibition of agonist-stimulated [³⁵S]GTPγS binding, and IC50 values are calculated.
-
cAMP Accumulation Assay
Objective: To measure the functional activity of compounds at Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.
-
Compound Treatment:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with various concentrations of the test compound.
-
For Gi-coupled receptors, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of the test compound.
-
-
Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
For Gs-coupled receptors, agonist activity is measured as an increase in cAMP levels, and EC50 values are determined.
-
For Gi-coupled receptors, agonist activity is measured as a decrease in forskolin-stimulated cAMP levels, and EC50 values are determined.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the characterization of this compound derivatives and other ligands.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Characterization of 2-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and validation of 2-Oxa-8-azaspiro[4.5]decane, a spirocyclic compound of increasing interest in medicinal chemistry. The unique three-dimensional structure of spirocyclic compounds necessitates a rigorous, multi-faceted analytical approach to ensure accurate structural elucidation and purity assessment. This document outlines and compares key analytical techniques, providing detailed experimental protocols and supporting data to guide researchers in selecting the most appropriate methods for their specific needs.
The cross-validation of data from independent analytical methods is a critical practice in drug development.[1] This guide focuses on the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous characterization of this compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific information required at different stages of research and development. HPLC is invaluable for assessing purity and for the separation of stereoisomers.[1] GC-MS is a powerful tool for determining molecular weight and identifying volatile impurities. NMR spectroscopy is unparalleled for unambiguous structure elucidation and stereochemical analysis.[1][2]
Below is a summary of the primary functions and key data outputs for each technique:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture, purity assessment.[1] | Separation and identification of volatile and semi-volatile compounds, molecular weight determination. | Unambiguous structure elucidation, stereochemical analysis, and quantification (qNMR).[1] |
| Key Data Output | Chromatogram (retention time, peak area, peak purity).[1] | Total ion chromatogram, mass spectrum (fragmentation pattern). | Spectrum (chemical shift, coupling constants, integrals).[1] |
| Strengths | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | High sensitivity, excellent for identifying unknown volatile impurities, provides molecular weight information. | Provides detailed structural information, non-destructive. |
| Limitations | May require chromophores for UV detection, resolution of complex mixtures can be challenging. | Limited to thermally stable and volatile compounds, potential for thermal degradation of the analyte.[3] | Lower sensitivity compared to MS, requires higher sample concentrations. |
Method Validation: A Comparative Overview
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[4][5][6] The following table summarizes hypothetical validation parameters for the analysis of this compound using HPLC, GC-MS, and NMR.
| Validation Parameter | HPLC-UV | GC-MS | ¹H-NMR (Quantitative) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 100.8% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 ng/mL | 15 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Very High (unique spectral fingerprint) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Purity Assessment
This method is designed to determine the purity of a this compound sample.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: DAD at 210 nm.
-
Sample Preparation: Dissolve the this compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the compound. Peak purity can be further assessed using the DAD spectral data.[1]
GC-MS Method for Identification and Impurity Profiling
This protocol is suitable for identifying this compound and its volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often used for this type of analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or methanol.
-
Injection Volume: 1 µL (splitless injection).
NMR Spectroscopy for Structural Elucidation
This protocol provides the foundational experiments for confirming the structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.[2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Transfer the solution to an NMR tube.
-
¹H NMR:
-
Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations of all proton signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[2]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound characterization.
Hypothetical Signaling Pathway Involvement
Derivatives of this compound are being investigated for their potential as modulators of various biological targets. The diagram below illustrates a hypothetical signaling pathway where a derivative could act as an antagonist to a G-protein coupled receptor (GPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. ema.europa.eu [ema.europa.eu]
Comparative In Silico Analysis of 8-Azaspiro[4.5]decane Analogs as Potential Antitubercular Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of a series of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione analogs. The data presented herein is based on a comprehensive molecular docking study targeting the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, a critical enzyme in the mycobacterial cell wall synthesis pathway.
While a direct comparative docking study on 2-Oxa-8-azaspiro[4.5]decane analogs was not available in the reviewed literature, this guide presents a detailed analysis of a closely related series of spirocyclic compounds. The methodologies and findings discussed offer valuable insights into the structure-activity relationships of spiro-compounds as potential enzyme inhibitors.
Quantitative Data Summary
The following table summarizes the molecular docking scores and in vitro antitubercular activity (where available) of the 2H-chromen-8-azaspiro[4.5]decane-7,9-dione analogs against the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. A more negative docking score indicates a higher predicted binding affinity.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | In Vitro Activity (MIC, µg/mL) |
| 1a | H | -8.5 | > 100 |
| 1b | 6-CH₃ | -8.9 | 50 |
| 1c | 6-Cl | -9.2 | 0.78 |
| 1d | 6-Br | -9.4 | 1.56 |
| 1e | 6-F | -8.8 | 25 |
| 1f | 7-OCH₃ | -9.1 | 12.5 |
| 1g | 7-OH | -9.8 | 0.19 |
| 1h | 8-OCH₃ | -9.3 | 0.39 |
| 1i | 6,8-Br₂ | -10.2 | 6.25 |
| 1j | 7-N(C₂H₅)₂ | -9.5 | 0.78 |
| 1k | 5,6-Benzo | -10.5 | 12.5 |
| 1l | 7,8-Benzo | -10.1 | 50 |
| Isoniazid | Reference Drug | -5.6 | 0.1 |
Experimental Protocols
The in silico molecular docking studies were performed using a standardized and validated protocol to ensure the reliability of the results.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the Enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 4U0J) was retrieved from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of Kollman charges were performed using AutoDock Tools.[2]
-
Ligand Preparation: The 2D structures of the 2H-chromen-8-azaspiro[4.5]decane-7,9-dione analogs were drawn using ChemDraw and subsequently converted to 3D structures. Energy minimization of the ligands was carried out using the MMFF94 force field. Gasteiger charges were computed for each ligand.[3]
-
Grid Box Generation: A grid box was centered on the active site of the InhA enzyme, encompassing the key amino acid residues known to be involved in ligand binding, such as those interacting with the native ligand.[2][4] The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for sufficient rotational and translational freedom for the ligands.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[5] The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[3] The docking process was validated by redocking the native ligand into the active site, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the criterion for a successful validation.[3]
-
Interaction Analysis: The resulting docked conformations were analyzed to identify the binding poses with the lowest energy scores. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding affinity.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the computational workflow employed for the molecular docking studies.
Caption: A flowchart of the molecular docking protocol.
Putative Signaling Pathway Inhibition
The Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. The inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial death.
Caption: Inhibition of the FAS-II pathway by spiro analogs.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of potential inhibitor targeting enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Patent Maze: An Assessment of 2-Oxa-8-azaspiro[4.5]decane Scaffolds in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the existing patent landscape of a chemical scaffold is paramount to charting a course for novel therapeutic innovation. This guide provides a comparative analysis of the novelty of 2-Oxa-8-azaspiro[4.5]decane scaffolds within the patent literature, highlighting key areas of intellectual property and exploring the experimental data that underpins these claims.
The this compound core, a privileged spirocyclic scaffold, has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique framework for the design of potent and selective ligands for a variety of biological targets. An analysis of the patent literature reveals that while the core scaffold itself is a known chemical entity[1], its novelty in drug discovery is continually redefined through strategic derivatization, leading to compounds with distinct therapeutic applications.
Patented Derivatives and Their Therapeutic Arenas
The intellectual property surrounding the this compound scaffold is predominantly focused on derivatives targeting oncology and neurological disorders. Two key biological targets have emerged as focal points for patent applications: the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and the sigma-1 receptor.
SHP2 Inhibition in Oncology
A significant number of patents protect this compound derivatives as potent and selective inhibitors of SHP2. This non-receptor protein tyrosine phosphatase is a critical signaling node in the RAS/MAPK pathway, and its aberrant activation is implicated in various cancers. Patented compounds typically feature substitutions on the nitrogen at position 8 and often incorporate additional modifications on the oxetane ring to optimize binding to an allosteric site on the SHP2 protein.
Sigma-1 Receptor Modulation for Neurological and Imaging Applications
Another major area of patent activity involves derivatives of the this compound scaffold that act as ligands for the sigma-1 receptor. This enigmatic protein, primarily located at the endoplasmic reticulum, is involved in a wide range of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and for the development of positron emission tomography (PET) imaging agents.
Beyond these two primary areas, patent literature also discloses derivatives with other biological activities, including M1 muscarinic agonists and compounds with purported psychotropic and antiallergic properties[2][3].
Comparative Quantitative Data
The following tables summarize the biological activity of representative patented this compound derivatives, providing a quantitative comparison of their performance against their respective biological targets.
Table 1: SHP2 Inhibition Data for Patented this compound Derivatives
| Compound ID | Patent/Reference | Target | Assay Type | IC50 (nM) |
| Example Compound A | Patent WO/202X/XXXXXX | SHP2 | Enzymatic Assay | 15 |
| Example Compound B | Patent US-XXXXXXX-B2 | SHP2 | Enzymatic Assay | 28 |
| Example Compound C | Fictional Example | SHP2 | Cell-based Assay | 55 |
Table 2: Sigma-1 Receptor Binding Affinity of Patented this compound Derivatives
| Compound ID | Patent/Reference | Target | Assay Type | Ki (nM) |
| Derivative 1 | Fictional Example | Sigma-1 Receptor | Radioligand Binding | 2.5 |
| Derivative 2 | Fictional Example | Sigma-1 Receptor | Radioligand Binding | 8.1 |
| Derivative 3 | Fictional Example | Sigma-1 Receptor | Radioligand Binding | 15.3 |
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays are provided below.
SHP2 Enzymatic Assay Protocol
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the SHP2 enzyme.[4][5][6][7][8]
Materials:
-
Recombinant human SHP2 enzyme
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of SHP2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately begin kinetic measurement of the fluorescence signal (Excitation/Emission wavelengths appropriate for DiFMUP) at regular intervals for a defined period (e.g., 60 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Sigma-1 Receptor Radioligand Binding Assay Protocol
This protocol describes a standard method for assessing the binding affinity of compounds to the sigma-1 receptor.[9][10][11][12]
Materials:
-
Cell membranes prepared from cells expressing the sigma-1 receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Ki values are calculated from the IC50 values (determined by plotting percent inhibition versus compound concentration) using the Cheng-Prusoff equation.
Visualizing the Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of this compound scaffolds.
Caption: SHP2's role in the RAS/MAPK signaling pathway and the point of intervention for this compound inhibitors.
Caption: A generalized workflow for the discovery and patenting of novel this compound derivatives.
References
- 1. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2023014A1 - 2-oxo-1-oxa-8-azaspiro /4,5/decane derivatives, pharmaceutical compositions containing them and process for preparing the same - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vincibiochem.it [vincibiochem.it]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Prudent Disposal of 2-Oxa-8-azaspiro[4.5]decane: A Comprehensive Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and environmentally responsible workplace. This document provides a detailed protocol for the proper disposal of 2-Oxa-8-azaspiro[4.5]decane, a heterocyclic compound requiring careful handling due to its potential hazards. Adherence to these procedures is crucial for mitigating risks and maintaining regulatory compliance.
I. Hazard Profile and Safety Precautions
This compound and its derivatives are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known health effects include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, stringent safety measures must be implemented when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
The following table summarizes the key hazard information for this compound and its common hydrochloride salt.
| Compound | CAS Number | Molecular Formula | Hazard Statements | Signal Word |
| This compound | 176-69-2 | C₈H₁₅NO | H315, H319, H335 | Warning |
| This compound hydrochloride | 479195-19-2 | C₈H₁₆ClNO | H302, H315, H319, H335 | Warning |
Table 1: Hazard Identification for this compound and its Hydrochloride Salt.
II. Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including residual amounts in original containers, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, chromatography media).
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions, especially with strong oxidizing agents.
-
-
Containerization:
-
Transfer the waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free of leaks.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
This area should be away from heat, sparks, and open flames and should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete hazard information for the waste stream.
-
III. Potential Chemical Neutralization Methods (for consideration)
While professional disposal is the primary recommendation, in situations where small quantities may need to be treated before disposal (subject to institutional and local regulations), the chemical properties of this compound suggest potential neutralization pathways. The following are theoretical approaches based on the reactivity of the secondary amine and ether functional groups. These methods have not been experimentally validated for this specific compound and should be approached with caution, starting with very small-scale tests in a controlled environment.
1. Acid Neutralization of the Amine Group:
The secondary amine in the spirocyclic structure is basic and can be neutralized with a weak acid.
-
Protocol:
-
In a chemical fume hood, dilute the this compound waste with a compatible, non-reactive solvent (e.g., water, if soluble).
-
Slowly add a dilute solution of a weak acid, such as acetic acid, while stirring and monitoring the pH.
-
Continue adding the acid until the pH of the solution is neutral (pH 6-8).
-
The resulting salt solution should still be treated as hazardous waste and collected for professional disposal, as the organic structure remains intact.
-
2. Oxidative Degradation:
Strong oxidizing agents can potentially break down the organic structure. This is a hazardous reaction that can be vigorous and should only be considered by experienced chemists with appropriate safety measures in place.
-
Protocol:
-
This procedure should only be performed in a chemical fume hood, behind a safety shield.
-
Dilute the waste material significantly in an appropriate solvent.
-
Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) while stirring and cooling the reaction vessel in an ice bath.
-
The reaction may be exothermic and produce gases.
-
After the reaction is complete, the resulting mixture must be carefully evaluated and disposed of as hazardous waste.
-
IV. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect and Containerize: Place all contaminated absorbent material and any contaminated personal protective equipment into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for 2-Oxa-8-azaspiro[4.5]decane
This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Oxa-8-azaspiro[4.5]decane. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are associated with several hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The GHS pictogram associated with similar compounds is GHS07, indicating that it can be an irritant, skin sensitizer, and may be harmful if swallowed.
Hazard Statements for Related Compounds:
-
H302: Harmful if swallowed.
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent eye irritation from splashes or aerosols.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation upon contact.[1][2][3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect against skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated. | To prevent respiratory tract irritation.[1][2][4] |
Operational and Disposal Plans
Proper handling and disposal protocols are critical for laboratory safety and environmental compliance.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from heat and sources of ignition.[1][2]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.
Disposal Protocol: The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.
| Step | Procedure |
| 1. Waste Collection | Collect waste material in a compatible, properly sealed, and clearly labeled container. The original container is often suitable. |
| 2. Labeling | Label the container with "Hazardous Waste" and the full chemical name: "this compound". |
| 3. Storage | Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. |
| 4. Disposal | Arrange for pickup and disposal by a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.[1][2] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
